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Core Science & Biosynthesis

Foundational

3-Amino-2-(cyclobutylmethyl)propan-1-ol: A Strategic Aliphatic Amino Alcohol Building Block in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the shift toward higher fraction sp³ (Fsp³) character has driven the demand for conformationally restricted, metabolically stable building blocks. 3-Amino-2-(cyclobu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the shift toward higher fraction sp³ (Fsp³) character has driven the demand for conformationally restricted, metabolically stable building blocks. 3-Amino-2-(cyclobutylmethyl)propan-1-ol (available commercially as the hydrochloride salt, CAS: 1803562-32-4) represents a highly specialized aliphatic 1,3-amino alcohol. By integrating a primary amine, a primary alcohol, and a sterically demanding cyclobutylmethyl side chain, this scaffold serves as a privileged intermediate for synthesizing peptidomimetics, chiral ligands, and conformationally restricted drug analogs.

This technical guide provides an in-depth analysis of its physicochemical profile, the mechanistic rationale for incorporating cyclobutyl fragments in drug design, and a self-validating synthetic methodology for its application in amide coupling workflows.

Physicochemical Profiling & Structural Significance

Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream synthesis and its influence on the final Active Pharmaceutical Ingredient (API). The presence of the cyclobutylmethyl group significantly alters the lipophilicity and steric bulk compared to linear propanolamine derivatives.

Quantitative Physicochemical Data
PropertyValue (Hydrochloride Salt)Value (Free Base)
CAS Number [1803562-32-4][1]N/A (Typically generated in situ)
Molecular Formula C₈H₁₇NO · HClC₈H₁₇NO
Molecular Weight 179.69 g/mol 143.23 g/mol
Appearance White to off-white solidViscous oil / low-melting solid
Estimated LogP N/A (Ionized)~1.2
Estimated pKa (Amine) ~9.5 – 10.5~9.5 – 10.5
Hydrogen Bond Donors 3 (–NH₃⁺, –OH)3 (–NH₂, –OH)
Hydrogen Bond Acceptors 2 (N, O)2 (N, O)

Data summarized from commercial chemical databases and predictive physicochemical modeling.

Structural Rationale in Drug Design

As a Senior Application Scientist, I frequently observe that the choice of an aliphatic side chain dictates the success or failure of a lead compound's pharmacokinetic (PK) profile. The cyclobutylmethyl moiety in 3-amino-2-(cyclobutylmethyl)propan-1-ol offers three distinct advantages over traditional linear alkyl or larger cycloalkyl chains:

  • Conformational Restriction & Vector Alignment: Unlike larger, conformationally flexible cycloalkanes, the cyclobutane ring adopts a rigid, puckered conformation (with a dihedral angle of ~30°). This unique architecture introduces a specific "kink" into the flexible linker of the amino alcohol backbone, directing the primary amine and alcohol into favorable binding pockets. This reduces the entropic penalty upon target binding, often leading to increased potency.

  • Metabolic Stability: Linear alkyl chains are highly susceptible to Cytochrome P450 (CYP450)-mediated ω- and ω-1 oxidation. The strained C-C bonds and increased s-character of the C-H bonds in the cyclobutyl ring inherently resist oxidative metabolism, thereby lowering intrinsic clearance (CLint) and extending the half-life of the resulting drug candidate. The utility of cyclobutyl fragments in improving PK profiles and selectivity is well-documented in modern drug design [2].

  • Privileged 1,3-Amino Alcohol Motif: The 1,3-amino alcohol backbone is a highly versatile pharmacophore widely utilized in Fragment-Based Lead Discovery (FBLD). It allows for simultaneous hydrogen bond donation and acceptance, and serves as a divergent node for orthogonal functionalization (e.g., N-acylation followed by O-alkylation)[3].

Synthetic Methodologies & Workflows

To effectively utilize 3-amino-2-(cyclobutylmethyl)propan-1-ol hydrochloride in library synthesis, the protocol must be robust and self-validating. Below is a detailed, step-by-step methodology for an Amide Coupling Workflow using HATU, designed to prevent O-acylation side reactions while maximizing N-acylation yield.

Causality-Driven Amide Coupling Protocol
  • Why HATU? The cyclobutylmethyl group at the C2 position creates moderate steric hindrance around the adjacent C3 primary amine. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the coupling rate and overcomes this steric bulk far more effectively than standard EDC/HOBt systems.

Step 1: Freebasing and Activation (In-Process Quality Control: Self-Validating)

  • Dissolve the carboxylic acid building block (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Causality: 1.0 equiv of DIPEA activates the acid, while the remaining 2.0 equiv are reserved to neutralize the hydrochloride salt of the amine.

  • Stir at room temperature for 15 minutes.

  • IPQC Check 1: Analyze via LC-MS. The formation of the active ester intermediate must be confirmed before proceeding.

Step 2: Nucleophilic Acyl Substitution

  • Add 3-amino-2-(cyclobutylmethyl)propan-1-ol hydrochloride (1.05 equiv) to the activated ester solution.

  • Stir at room temperature for 2–4 hours.

  • IPQC Check 2: Monitor via TLC or LC-MS. The reaction is self-validating when the carboxylic acid mass disappears and the target amide mass (M+H)⁺ emerges. The primary amine is significantly more nucleophilic than the primary alcohol, ensuring excellent chemoselectivity (>95% N-acylation vs. O-acylation) under these conditions.

Step 3: Aqueous Workup & Isolation

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

  • Purify the crude residue via Preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% Formic Acid) to yield the pure target compound.

Workflow Visualization

SyntheticWorkflow Start 1. Starting Material 3-Amino-2-(cyclobutylmethyl) propan-1-ol HCl Freebase 2. Freebasing DIPEA / DMF Neutralize HCl Salt Start->Freebase Coupling 4. Amide Coupling Nucleophilic Acyl Substitution Freebase->Coupling Activation 3. Acid Activation R-COOH + HATU Form Active Ester Activation->Coupling Workup 5. Aqueous Workup Extract & Dry (Na2SO4) Coupling->Workup Purification 6. Purification Prep-HPLC (C18) Workup->Purification

Workflow for the integration of 3-amino-2-(cyclobutylmethyl)propan-1-ol via amide coupling.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized intermediates, rigorous analytical validation is required:

  • Mass Spectrometry (LC-MS, ESI+): The free base of the starting material will exhibit a characteristic [M+H]⁺ peak at m/z 144.1. Post-coupling, the product mass must reflect the exact mass of the carboxylic acid + 143.23 Da - 18.02 Da (loss of water).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): The cyclobutyl protons typically appear as a complex multiplet in the upfield region (δ 1.50 – 2.10 ppm). The methylene protons adjacent to the hydroxyl group (–CH₂OH) will shift downfield if unintended O-acylation occurs, serving as a diagnostic marker for chemoselectivity.

    • ¹³C NMR: The strained carbons of the cyclobutane ring will present distinct resonances (typically between 18–30 ppm), confirming the preservation of the cyclobutyl moiety during harsh reaction conditions.

References

  • Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). "Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs." Current Medicinal Chemistry, 29(23), 4113-4135. Available at:[Link]

  • Haftchenary, S., Nelson, S. D., Furst, L., et al. (2016). "Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments." ACS Combinatorial Science, 18(9), 569-574. Available at:[Link]

Exploratory

Mechanistic Elucidation of the Mass Spectrometric Fragmentation of 3-Amino-2-(cyclobutylmethyl)propan-1-ol: A Predictive Guide for LC-MS/MS Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery and metabolomics, the structural elucidation of bifun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and metabolomics, the structural elucidation of bifunctional aliphatic building blocks is critical for mapping metabolic pathways and confirming synthetic fidelity. 3-Amino-2-(cyclobutylmethyl)propan-1-ol (CAS: 1803562-32-4) is a highly versatile scaffold featuring a primary amine, a primary alcohol, and a strained cyclobutane ring.

This whitepaper provides an in-depth, first-principles analysis of its gas-phase fragmentation behavior under Electrospray Ionization Collision-Induced Dissociation (ESI-CID) tandem mass spectrometry (MS/MS). By deconstructing the thermodynamic drivers behind its ionization and subsequent bond ruptures, we establish a predictive framework for identifying this molecule and its derivatives in complex biological matrices.

Structural Deconstruction & Ionization Thermodynamics

Before fragmentation can occur, the molecule must be ionized. In positive-ion ESI mode, the gas-phase basicity of the functional groups dictates the site of protonation. The primary aliphatic amine ( −NH2​ ) possesses a significantly higher proton affinity than the primary hydroxyl group ( −OH ). Consequently, the initial ionization event is the protonation of the nitrogen atom, yielding a stable [M+H]+ precursor ion at an exact monoisotopic mass of m/z 144.1389 .

Once isolated in the quadrupole (Q1) and accelerated into the collision cell (Q2), the kinetic energy of the precursor ion is converted into internal vibrational energy via collisions with an inert gas (Argon or Nitrogen). This energy localization triggers specific, predictable bond cleavages.

Core Fragmentation Pathways (CID Dynamics)

As a Senior Application Scientist, it is vital to look beyond empirical mass lists and understand the causality of fragmentation. The dissociation of 3-Amino-2-(cyclobutylmethyl)propan-1-ol is governed by three primary competing pathways.

Amine-Directed Alpha-Cleavage (The m/z 30 Hallmark)

Aliphatic amines undergo a highly characteristic α -cleavage in a mass spectrometer[1]. The C–C bond nearest to the nitrogen atom undergoes homolytic or heterolytic cleavage.

  • The Causality: The driving force behind this cleavage is resonance stabilization. The nitrogen's lone pair (or the charge on the protonated amine) stabilizes the resulting positive charge, forming a highly stable iminium cation ( [CH2​=NH2​]+ ). Because the amine in our target molecule is located at the terminal end of the chain (a 3-amino group), the α -cleavage cleanly ejects the rest of the alkyl skeleton as a neutral radical/molecule, leaving the diagnostic m/z 30.03 fragment. This peak is often the base peak in the MS/MS spectrum of primary amines without α -substituents[1].

Competitive Neutral Losses: Dehydration vs. Deamination

The dissociation of functional groups from the carbon skeleton is a dominant fragmentation route for amino alcohols in ESI mode[2].

  • Dehydration (-18 Da): The loss of water ( H2​O ) from the protonated molecule yields an alkene fragment at m/z 126.13 . This process often involves a cyclic transition state where a neighboring hydrogen is abstracted, driven by the thermodynamic stability of the resulting double bond.

  • Deamination (-17 Da): The expulsion of ammonia ( NH3​ ) yields a carbocation at m/z 127.11 .

  • Dual Loss (-35 Da): A consecutive loss of both water and ammonia generates a highly conjugated or cyclic hydrocarbon fragment at m/z 109.10 . The ratio of dehydration to deamination is highly dependent on the applied collision energy (CE).

Cyclobutane Ring Dynamics: Retro-[2+2] Cleavage

The cyclobutylmethyl moiety introduces ring strain into the molecule. Strained cyclobutyl rings frequently undergo characteristic ring-opening and fragmentation under MS conditions, most notably through the loss of neutral ethene ( C2​H4​ , -28 Da) via a retro-[2+2] cycloaddition mechanism[3].

  • The Causality: The relief of angular and torsional strain within the four-membered ring lowers the activation barrier for the concerted cleavage of two C-C bonds, yielding a fragment at m/z 116.11 .

MS_Fragmentation Precursor [M+H]⁺ m/z 144.14 Protonated Molecule Alpha m/z 30.03 [CH2=NH2]⁺ Iminium Cation Precursor->Alpha α-Cleavage (Amine-directed) Deam m/z 127.11 [M+H - NH3]⁺ Deamination Precursor->Deam -17.03 Da (-NH3) Dehyd m/z 126.13 [M+H - H2O]⁺ Dehydration Precursor->Dehyd -18.01 Da (-H2O) Ring m/z 116.11 [M+H - C2H4]⁺ Retro-[2+2] Cleavage Precursor->Ring -28.03 Da (-C2H4) Dual m/z 109.10 [M+H - NH3 - H2O]⁺ Dual Neutral Loss Deam->Dual -18.01 Da (-H2O) Dehyd->Dual -17.03 Da (-NH3)

Figure 1: Logical map of the primary ESI-CID fragmentation pathways for 3-Amino-2-(cyclobutylmethyl)propan-1-ol.

Quantitative Fragment Mapping

To facilitate high-resolution mass spectrometry (HRMS) method development, the exact monoisotopic masses of the predicted fragments are summarized below. Mass error tolerances should be kept within 5 ppm for accurate structural confirmation.

Fragment TypeNeutral LossIon FormulaExact Mass (m/z)Predicted Abundance (at 25 eV)
Precursor Ion None [C8​H18​NO]+ 144.1389100% (Low CE)
α -Cleavage C7​H13​O∙ [CH4​N]+ 30.0344100% (High CE) / Base Peak
Dehydration H2​O [C8​H16​N]+ 126.128445%
Deamination NH3​ [C8​H15​O]+ 127.112430%
Retro-[2+2] C2​H4​ [C6​H14​NO]+ 116.107615%
Dual Loss H2​O+NH3​ [C8​H13​]+ 109.099860% (Medium CE)

Self-Validating LC-MS/MS Analytical Protocol

To ensure absolute trustworthiness in your analytical results, protocols cannot simply be a list of steps; they must be self-monitoring. The following workflow incorporates a System Suitability Test (SST) to validate collision energy calibration dynamically.

Step-by-Step Methodology:
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing the ionization efficiency of the primary amine.

  • Internal Standard (SST) Spiking: Spike the sample with 100 ng/mL of 2-amino-1-butanol (a structurally analogous standard).

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

  • Self-Validation Check (Critical Step): Before the target analyte elutes, the mass spectrometer must detect the 2-amino-1-butanol standard. The system is programmed to calculate the intensity ratio of its dehydration peak (m/z 72) to its α -cleavage peak (m/z 30). If this ratio deviates by >5% from the established baseline, the acquisition automatically pauses. Causality: This ensures that the collision gas pressure and Q2 RF voltages are perfectly calibrated, guaranteeing that the fragmentation pattern observed for the target molecule is thermodynamically accurate and not an instrument artifact.

  • Target Acquisition: Isolate m/z 144.1 in Q1 (0.7 Da isolation window). Apply a collision energy ramp of 10–40 eV in Q2 using Argon gas.

  • Data Processing: Extract the diagnostic m/z 30.0344 and m/z 126.1284 peaks in Q3 for confident identification.

LCMS_Workflow S1 1. Sample Prep 0.1% FA in 50% MeOH + SST Spike S2 2. UHPLC Separation C18 Column Gradient Elution S1->S2 S3 3. ESI Source Positive Mode (+kV) Desolvation S2->S3 S4 4. Q1 Isolation Select m/z 144.1 Precursor Ion S3->S4 S5 5. Q2 CID (Self-Validated) Argon Gas CE Ramp (10-40 eV) S4->S5 S6 6. Q3 HRMS Analysis Fragment Detection m/z 30 - 150 S5->S6

Figure 2: Self-validating LC-MS/MS workflow ensuring thermodynamic accuracy of CID fragmentation.

References

  • Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed (National Institutes of Health).[Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts.[Link]

Sources

Foundational

In vitro toxicity and safety profile of 3-Amino-2-(cyclobutylmethyl)propan-1-ol

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 3-Amino-2-(cyclobutylmethyl)propan-1-ol Abstract This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 3-Amino-2-(cyclobutylmethyl)propan-1-ol

Abstract

This technical guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of the novel chemical entity, 3-Amino-2-(cyclobutylmethyl)propan-1-ol. In the absence of specific toxicological data for this molecule, this document outlines a robust, tiered testing strategy based on established principles of preclinical safety assessment and international regulatory guidelines.[1][2][3] The methodologies detailed herein are designed to provide a thorough preliminary safety evaluation, identifying potential cytotoxic, genotoxic, and other adverse effects, thereby guiding informed decision-making in the early stages of drug development. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities through the preclinical pipeline with scientific rigor and integrity.

Introduction: The Imperative of Early Safety Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant rate of attrition due to unforeseen toxicity.[4] Early and comprehensive in vitro safety assessment is paramount to de-risk drug development programs by identifying potential liabilities at a stage when medicinal chemistry efforts can still mitigate them.[4][5] This approach not only conserves resources but also aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.[6]

3-Amino-2-(cyclobutylmethyl)propan-1-ol is a small molecule with structural motifs—specifically, an amino alcohol—that are present in a variety of biologically active compounds. While the therapeutic potential of this molecule is yet to be fully elucidated, a proactive and systematic evaluation of its safety profile is a critical first step. This guide will detail the scientific rationale and step-by-step protocols for a comprehensive in vitro toxicological assessment.

Physicochemical Characterization and Structural Alerts

A thorough understanding of the physicochemical properties of 3-Amino-2-(cyclobutylmethyl)propan-1-ol is a prerequisite for designing and interpreting toxicity assays.

2.1 Structural Analysis

The structure of 3-Amino-2-(cyclobutylmethyl)propan-1-ol, an amino alcohol, suggests potential for certain biological interactions. The primary amine can be protonated at physiological pH, potentially interacting with negatively charged biological macromolecules. The hydroxyl group can participate in hydrogen bonding. The cyclobutyl moiety introduces a degree of lipophilicity.

While no immediate structural alerts for genotoxicity (e.g., aromatic nitro groups, alkylating agents) are apparent, the potential for metabolic activation into reactive species should not be dismissed. Structurally similar amino alcohols have been noted to cause skin and eye irritation.[7][8][9][10][11]

2.2 Recommended Physicochemical Tests

A summary of essential physicochemical parameters to be determined is presented in Table 1.

ParameterRationaleMethod Example
Solubility Crucial for preparing appropriate dosing solutions for in vitro assays.Kinetic or thermodynamic solubility assays in aqueous buffers and relevant solvents (e.g., DMSO).
LogP/LogD Predicts lipophilicity and potential for membrane permeability.Shake-flask method or HPLC-based methods.
pKa Determines the ionization state at physiological pH, influencing biological interactions.Potentiometric titration or UV-spectroscopy.
Chemical Stability Ensures the integrity of the test compound in assay media over the experiment duration.HPLC analysis of the compound in relevant media over time.

Table 1: Essential Physicochemical Parameters

Tiered In Vitro Toxicity Assessment Strategy

A tiered approach to in vitro toxicity testing allows for a logical and resource-efficient evaluation, starting with broad cytotoxicity assays and progressing to more specific and mechanistic studies.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic & Specific Toxicity cluster_2 Tier 3: Advanced & Organ-Specific Models a Cytotoxicity Screening (e.g., HepG2, HEK293) c In Vitro Micronucleus Assay (Mammalian Genotoxicity) a->c If Cytotoxic d hERG Channel Assay (Cardiotoxicity) a->d e Hepatotoxicity Assays (e.g., CYP Inhibition, Bile Salt Export Pump Inhibition) a->e g Skin/Eye Irritation Models (Reconstructed Human Epidermis) a->g b Bacterial Reverse Mutation Assay (Ames Test) b->c If Mutagenic or Equivocal f 3D Spheroid/Organoid Models (e.g., Liver, Kidney) c->f If Genotoxic e->f If Hepatotoxic

Figure 1: A tiered workflow for the in vitro safety assessment of 3-Amino-2-(cyclobutylmethyl)propan-1-ol.

Experimental Protocols: A Self-Validating System

The following sections detail the methodologies for key in vitro safety assays. Each protocol is designed to include appropriate controls to ensure the validity and reproducibility of the results.

4.1 Foundational Cytotoxicity Assessment

Rationale: The initial assessment of cytotoxicity determines the concentration range at which the compound elicits a general toxic response in cells. This data is crucial for setting the dose for subsequent, more specific assays.

Recommended Assay: Neutral Red Uptake (NRU) Assay in HepG2 cells. The NRU assay is a well-established method for assessing cell viability. HepG2 cells are a human hepatoma cell line commonly used in toxicology studies due to their metabolic capabilities.

Step-by-Step Protocol:

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to attach for 24 hours.

  • Dosing: Prepare a stock solution of 3-Amino-2-(cyclobutylmethyl)propan-1-ol in a suitable solvent (e.g., DMSO). Create a serial dilution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM. The final solvent concentration should not exceed 0.5% and should be consistent across all wells.

  • Incubation: Replace the culture medium with the compound-containing medium and incubate for 24 hours. Include vehicle control (solvent only) and positive control (e.g., doxorubicin) wells.

  • Neutral Red Staining: Remove the treatment medium, wash the cells with phosphate-buffered saline (PBS), and add medium containing 50 µg/mL neutral red. Incubate for 3 hours.

  • Extraction: Remove the neutral red medium, wash with PBS, and add a destain solution (e.g., 1% acetic acid in 50% ethanol).

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that causes a 50% reduction in viability).

4.2 Genotoxicity Assessment

Rationale: Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key event in carcinogenesis.[12][13] A standard battery of tests is recommended by regulatory agencies.[14]

4.2.1 Bacterial Reverse Mutation Assay (Ames Test)

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. A positive result is indicated by an increase in the number of revertant colonies that can grow on a medium lacking the specific amino acid, suggesting the test compound caused a point mutation or frameshift mutation.[13]

Step-by-Step Protocol (Plate Incorporation Method):

  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver).

  • Exposure: In a test tube, combine 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.

  • Plating: Add 2.0 mL of molten top agar and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the solvent control, and this result is reproducible.

G cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Analysis a Test Compound Dilutions d Combine Compound, Bacteria, and S9/Buffer a->d b Bacterial Strains b->d c S9 Mix (for metabolic activation) c->d e Add Top Agar d->e f Pour on Minimal Glucose Plates e->f g Incubate (37°C, 48-72h) f->g h Count Revertant Colonies g->h i Compare to Controls h->i j Determine Mutagenicity i->j

Figure 2: Workflow for the Ames Test.

4.2.2 In Vitro Mammalian Chromosomal Aberration Test

Principle: This assay evaluates the potential of a compound to induce structural chromosomal damage in cultured mammalian cells.[15]

Step-by-Step Protocol:

  • Cell Line: Use a suitable cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Treatment: Expose the cells to at least three concentrations of the test compound (based on cytotoxicity data) for a short duration (e.g., 3-6 hours) with and without S9 activation, and for a longer duration (e.g., 24 hours) without S9.

  • Metaphase Arrest: After treatment, add a metaphase-arresting agent (e.g., colcemid) to the culture.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.

  • Staining: Stain the chromosomes with Giemsa stain.

  • Microscopic Analysis: Score at least 200 metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, deletions, and exchanges).

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

Secondary and Tertiary Safety Assays

Based on the results of the foundational assays, the therapeutic target, and the chemical class of the molecule, further specialized assays may be warranted.

5.1 Cardiotoxicity: hERG Assay

Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmias. Early assessment of hERG liability is a standard part of safety pharmacology.

Recommended Assay: Automated patch-clamp electrophysiology on HEK293 cells stably expressing the hERG channel.

5.2 Hepatotoxicity

Rationale: Drug-induced liver injury (DILI) is a significant cause of drug attrition and market withdrawal. In vitro assays can probe key mechanisms of hepatotoxicity.

Recommended Assays:

  • Cytochrome P450 (CYP) Inhibition: To assess the potential for drug-drug interactions.

  • Reactive Metabolite Formation: Using trapping agents like glutathione to detect the formation of reactive electrophilic species.

  • Mitochondrial Dysfunction: Assays such as the Seahorse XF Analyzer can measure changes in cellular respiration.[1]

5.3 Organ-Specific Toxicity Models

For compounds intended for specific routes of administration or with targets in particular organs, more advanced models can provide valuable data.

  • In Vitro Skin Irritation: Reconstructed human epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™) are validated alternatives to animal testing, consistent with OECD Test Guideline 439.[16]

  • In Vitro Eye Irritation: Reconstructed human cornea-like epithelium (RhCE) models can predict eye irritation potential, following OECD Test Guideline 492.[17]

Data Interpretation and Risk Assessment

The interpretation of in vitro toxicity data requires a holistic approach. The IC50 from cytotoxicity assays, the lowest effective concentration in genotoxicity assays, and the IC50 for off-target effects (e.g., hERG) should be compared to the anticipated therapeutic exposure. A significant margin between the toxic concentration and the efficacious concentration provides confidence in the safety profile of the compound.

Positive findings in any of the assays do not necessarily terminate a development program but should trigger further investigation and potential structural modification to mitigate the identified risk.

Conclusion

This guide provides a scientifically rigorous and ethically responsible framework for the initial in vitro safety assessment of 3-Amino-2-(cyclobutylmethyl)propan-1-ol. By systematically evaluating cytotoxicity, genotoxicity, and other potential liabilities, researchers can build a comprehensive safety profile. This early, data-driven approach is fundamental to navigating the complexities of drug development and ultimately contributes to the discovery of safer and more effective medicines. The principles and protocols outlined herein are grounded in established scientific and regulatory standards, ensuring the generation of reliable and actionable data.

References

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. Available at: [Link]

  • Selvita. (n.d.). In Vitro Safety. Available at: [Link]

  • OECD. (n.d.). In vitro assays for developmental neurotoxicity. Available at: [Link]

  • CORDIS. (2004). ECVAM in vitro toxicity tests included in OECD testing recommendations. Available at: [Link]

  • ACS Publications. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. Available at: [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Available at: [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Available at: [Link]

  • ICAPO. (2025). OECD Releases 2025 Test Guideline Programme Updates. Available at: [Link]

  • MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Available at: [Link]

  • PMC. (2020). Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass. Available at: [Link]

  • PubMed. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. Available at: [Link]

  • CPAChem. (2022). Safety data sheet. Available at: [Link]

  • NextSDS. (n.d.). 3-amino-2-cyclopentylpropan-1-ol — Chemical Substance Information. Available at: [Link]

  • NextSDS. (n.d.). 2-[(cyclobutylmethyl)amino]propan-1-ol — Chemical Substance Information. Available at: [Link]

  • Considerations for the genotoxicity assessment of middle size peptide drugs containing non-canonical amino acid residues. (n.d.). Available at: [Link]

  • Walsh Medical Media. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Available at: [Link]

  • MDPI. (2021). Cytotoxicity Studies of Eugenol Amino Alcohols Derivatives. Available at: [Link]

  • US EPA. (2006). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. Available at: [Link]

  • MDPI. (2020). In Silico and In Vitro Studies of Mycotoxins and Their Cocktails; Their Toxicity and Its Mitigation by Silibinin Pre-Treatment. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Amino-2-(cyclobutylmethyl)propan-1-ol

Application Note: Synthesis and Process Validation of 3-Amino-2-(cyclobutylmethyl)propan-1-ol Introduction & Scope 3-Amino-2-(cyclobutylmethyl)propan-1-ol is a highly versatile, bifunctional aliphatic building block. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Process Validation of 3-Amino-2-(cyclobutylmethyl)propan-1-ol

Introduction & Scope

3-Amino-2-(cyclobutylmethyl)propan-1-ol is a highly versatile, bifunctional aliphatic building block. Its structural motif—a primary amine and a primary alcohol separated by a substituted chiral center—makes it an essential precursor in the development of peptidomimetics, kinase inhibitors, and novel drug discovery libraries. This application note details a robust, two-step synthetic methodology designed for high-fidelity scale-up, emphasizing mechanistic causality and in-process self-validation.

Retrosynthetic Strategy

The most efficient route to 2-substituted 3-amino-1-propanols utilizes the orthogonal reactivity of activated methylene compounds. Ethyl cyanoacetate is selected as the foundational synthon[1]. The strategy involves a base-mediated C-alkylation to install the cyclobutylmethyl moiety, followed by a global reduction of both the ester and nitrile groups using a strong hydride source[2].

SyntheticWorkflow SM1 Ethyl cyanoacetate Int Ethyl 2-cyano-3- cyclobutylpropanoate SM1->Int K2CO3, DMF 60°C, 12h SM2 (Bromomethyl)cyclobutane SM2->Int Target 3-Amino-2-(cyclobutylmethyl) propan-1-ol Int->Target LiAlH4, THF Reflux, 4h

Retrosynthetic and forward workflow for 3-amino-2-(cyclobutylmethyl)propan-1-ol synthesis.

Experimental Workflows & Mechanistic Causality

Step 1: C-Alkylation of Ethyl Cyanoacetate

Objective: Synthesis of the intermediate, Ethyl 2-cyano-3-cyclobutylpropanoate. Causality & Design: The alpha-protons of ethyl cyanoacetate are significantly acidic (pKa ~9) due to the electron-withdrawing effects of the adjacent nitrile and ester groups. We utilize anhydrous potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). A polar aprotic solvent like DMF accelerates the Sₙ2 substitution by leaving the nucleophilic enolate relatively unsolvated[1]. K₂CO₃ is chosen over alkoxide bases to preclude any risk of transesterification or ester hydrolysis.

Protocol:

  • Equipment Setup: Purge a flame-dried 500 mL round-bottom flask with inert gas (N₂ or Ar).

  • Reagent Addition: Charge the flask with ethyl cyanoacetate (100 mmol, 1.0 eq.) and 150 mL of anhydrous DMF.

  • Enolate Formation: Add anhydrous K₂CO₃ (150 mmol, 1.5 eq.) in one portion. Stir the suspension at 25 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Introduce (bromomethyl)cyclobutane (110 mmol, 1.1 eq.) dropwise via a syringe over 15 minutes.

  • Heating: Elevate the internal temperature to 60 °C and maintain for 12 hours.

  • Workup: Cool to room temperature, quench with 200 mL of distilled water, and extract with ethyl acetate (3 x 100 mL). Wash the combined organic phases with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation (IPC): Analyze the crude mixture via GC-MS. The reaction is validated by the disappearance of the ethyl cyanoacetate signal and the appearance of the product peak (m/z = 181).

Step 2: Global Reduction to 3-Amino-2-(cyclobutylmethyl)propan-1-ol

Objective: Simultaneous reduction of the ester to a primary alcohol and the nitrile to a primary amine. Causality & Design: Lithium aluminum hydride (LiAlH₄) is required for this transformation[3]. The reduction of the nitrile proceeds through an imine intermediate, which requires an excess of hydride equivalents and elevated temperatures to fully reduce to the amine. The critical step in this workflow is the Fieser workup, which prevents the formation of gelatinous aluminum hydroxide emulsions that trap the highly polar amino alcohol product.

Protocol:

  • Equipment Setup: Equip a flame-dried 1 L three-neck flask with a reflux condenser, addition funnel, and internal thermometer. Maintain under N₂.

  • Hydride Suspension: Suspend LiAlH₄ (300 mmol, 11.4 g, 3.0 eq.) in 250 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the intermediate ethyl 2-cyano-3-cyclobutylpropanoate (100 mmol, 1.0 eq.) in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C to control the highly exothermic hydride transfer.

  • Reflux: Remove the ice bath, allow the mixture to reach ambient temperature, and then heat to reflux (65 °C) for 4 hours.

  • Fieser Quench (Critical): Cool the reaction strictly to 0 °C. Sequentially and cautiously add: 11.4 mL of H₂O (dropwise), 11.4 mL of 15% aqueous NaOH, and 34.2 mL of H₂O. Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Isolation: Filter the suspension through a pad of Celite. Wash the filter cake exhaustively with hot THF (3 x 100 mL) to extract all coordinated product.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude amino alcohol.

  • Self-Validation (IPC): Perform FT-IR spectroscopy on an aliquot. Successful reduction is validated by the complete absence of the nitrile stretch (~2250 cm⁻¹) and ester carbonyl stretch (~1740 cm⁻¹), alongside the emergence of a broad O-H/N-H stretching band (~3300-3400 cm⁻¹).

Quantitative Data Summary

Workflow StageTransformationLimiting ReagentReagents / CatalystSolventConditionsExpected Yield
Step 1 C-AlkylationEthyl cyanoacetate(Bromomethyl)cyclobutane, K₂CO₃DMF60 °C, 12 h78 - 85%
Step 2 Global ReductionEthyl 2-cyano-3-cyclobutylpropanoateLiAlH₄ (3.0 eq.)THFReflux, 4 h65 - 72%

References

  • Title: THE SYNTHESIS OF D,L-SERINE BY SELECTIVE REDUCTION OF N-SUBSTITUTED AMINOMALONIC AND CYANOACETIC ESTERS Source: cdnsciencepub.com URL: [Link]

Sources

Application

Application Notes and Protocols: 3-Amino-2-(cyclobutylmethyl)propan-1-ol as a Versatile Building Block in Drug Discovery

Introduction: The Strategic Advantage of the Cyclobutylmethyl Moiety In the landscape of modern medicinal chemistry, the deliberate selection of molecular building blocks is paramount to achieving desired pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the Cyclobutylmethyl Moiety

In the landscape of modern medicinal chemistry, the deliberate selection of molecular building blocks is paramount to achieving desired pharmacological profiles. 3-Amino-2-(cyclobutylmethyl)propan-1-ol emerges as a compelling scaffold, uniquely combining the established utility of the 1,3-amino alcohol motif with the increasingly recognized benefits of the cyclobutyl group. Vicinal amino alcohols are integral components of numerous clinically significant agents, including beta-blockers and various natural products.[1][2] Their ability to form key hydrogen bonds and engage in multiple binding interactions makes them a privileged structural class.

The incorporation of a cyclobutane ring, as seen in our building block, offers several strategic advantages in drug design. The cyclobutyl moiety is a bioisostere for larger cyclic systems and can enhance metabolic stability by blocking sites of oxidation.[3] Its unique, puckered three-dimensional structure can enforce specific conformations, leading to improved binding affinity and selectivity for the target protein.[3][4] This strategic inclusion can favorably influence a compound's physicochemical properties, such as lipophilicity and solubility, which are critical for optimizing pharmacokinetic profiles. The growing number of cyclobutyl-containing drug candidates in development pipelines for indications ranging from cancer to neurological disorders underscores the therapeutic potential of this functional group.[3][4]

This guide provides detailed protocols for the derivatization of 3-Amino-2-(cyclobutylmethyl)propan-1-ol, enabling its seamless integration into drug discovery programs. We will explore the selective modification of its primary amine and primary alcohol functionalities, offering researchers a robust toolkit to generate diverse compound libraries.

Physicochemical Properties and Handling

While specific experimental data for 3-Amino-2-(cyclobutylmethyl)propan-1-ol is not widely published, its properties can be inferred from structurally similar amino alcohols. It is anticipated to be a viscous liquid or a low-melting solid, soluble in a range of organic solvents. As an amino alcohol, it is a basic compound and can form salts with acids.[5] Standard laboratory precautions, including the use of personal protective equipment, should be observed.

PropertyEstimated ValueJustification
Molecular FormulaC8H17NOBased on structure
Molecular Weight143.23 g/mol Based on structure
XlogP~1.0 - 1.5Estimated based on similar structures like 3-amino-2-(cyclopropylmethyl)propan-1-ol[6]
Boiling Point>200 °CTypical for amino alcohols of this molecular weight
SolubilitySoluble in MeOH, EtOH, DCM, THFCommon for polar organic molecules

Synthetic Utility and Derivatization Strategies

The bifunctional nature of 3-Amino-2-(cyclobutylmethyl)propan-1-ol allows for a variety of synthetic transformations. The primary amine can be readily acylated, alkylated, or used in reductive amination, while the primary alcohol can be converted to ethers, esters, or halides. The following sections provide detailed protocols for key derivatization reactions.

Protocol 1: Amide Bond Formation with Sterically Hindered Amines

The primary amine of 3-Amino-2-(cyclobutylmethyl)propan-1-ol is sterically hindered by the adjacent cyclobutylmethyl group. Standard amide coupling conditions may result in low yields. The following protocol is adapted for sterically hindered substrates and utilizes in situ formation of an acyl fluoride, which is highly reactive.[7][8][9]

Workflow for Amide Coupling with a Sterically Hindered Amine

cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Acyl_Fluoride Acyl Fluoride (R-COF) Carboxylic_Acid->Acyl_Fluoride PyFluor, DIPEA, CH2Cl2 Amide_Product Amide Product Acyl_Fluoride->Amide_Product Building Block, Heat Building_Block 3-Amino-2-(cyclobutylmethyl)propan-1-ol

Caption: Workflow for amide bond formation.

Materials:

  • Carboxylic acid of interest

  • 3-Amino-2-(cyclobutylmethyl)propan-1-ol

  • PyFluor (or similar fluorinating agent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Activation:

    • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add DIPEA (3.0 eq) and stir the solution at room temperature.

    • Add PyFluor (1.5 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 30 minutes. The formation of the acyl fluoride can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Amide Coupling:

    • To the activated acyl fluoride solution, add a solution of 3-Amino-2-(cyclobutylmethyl)propan-1-ol (1.2 eq) in anhydrous DCM.

    • Seal the reaction vessel and heat to 50-80 °C. The optimal temperature will depend on the reactivity of the specific carboxylic acid.[10]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol) to afford the desired amide.

Rationale for Experimental Choices:

  • PyFluor: This reagent efficiently converts carboxylic acids to acyl fluorides, which are more reactive than the corresponding acyl chlorides or activated esters, facilitating coupling with sterically hindered amines.[7][8][9]

  • DIPEA: A non-nucleophilic base is used to scavenge the HF generated during the activation step without competing with the primary amine nucleophile.[10]

  • Elevated Temperature: The steric hindrance around the amine necessitates higher temperatures to drive the reaction to completion.

Protocol 2: Williamson Ether Synthesis

The primary alcohol of 3-Amino-2-(cyclobutylmethyl)propan-1-ol can be deprotonated with a strong base to form an alkoxide, which can then be alkylated with a suitable electrophile to form an ether. This classic SN2 reaction is known as the Williamson Ether Synthesis.[11][12]

Workflow for Williamson Ether Synthesis

cluster_deprotonation Deprotonation cluster_alkylation Alkylation Building_Block 3-Amino-2-(cyclobutylmethyl)propan-1-ol Alkoxide Alkoxide Intermediate Building_Block->Alkoxide NaH, Anhydrous THF Ether_Product Ether Product Alkoxide->Ether_Product Alkyl Halide Alkyl_Halide Alkyl Halide (R-X)

Caption: Workflow for ether synthesis.

Materials:

  • 3-Amino-2-(cyclobutylmethyl)propan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Amine Protection (Optional but Recommended):

    • To avoid competing N-alkylation, it is advisable to first protect the primary amine. A Boc protecting group is a suitable choice.

    • Dissolve 3-Amino-2-(cyclobutylmethyl)propan-1-ol (1.0 eq) in DCM.

    • Add Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and triethylamine (1.2 eq).

    • Stir at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Work up by washing with water and brine, drying over sodium sulfate, and concentrating to obtain the Boc-protected amino alcohol.

  • Ether Formation:

    • In a flame-dried flask under an inert atmosphere, suspend NaH (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of the (Boc-protected) amino alcohol (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

    • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

    • Stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection (if applicable):

    • If the amine was protected, dissolve the purified Boc-protected ether in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) and DCM.

    • Stir at room temperature for 1-2 hours.

    • Concentrate under reduced pressure and neutralize with a base (e.g., saturated sodium bicarbonate) to obtain the final ether product.

Rationale for Experimental Choices:

  • NaH: A strong, non-nucleophilic base is required to deprotonate the primary alcohol to form the reactive alkoxide.[11]

  • Anhydrous Conditions: The reaction is sensitive to water, which would quench the NaH and the alkoxide intermediate.

  • Amine Protection: The primary amine is also nucleophilic and can compete with the alkoxide in reacting with the alkyl halide. Protection of the amine ensures selective O-alkylation.

Conclusion

3-Amino-2-(cyclobutylmethyl)propan-1-ol is a promising and versatile building block for drug discovery. Its unique combination of a 1,3-amino alcohol scaffold and a strategically valuable cyclobutylmethyl moiety provides a platform for the development of novel therapeutics with potentially enhanced pharmacological properties. The protocols detailed in this guide offer robust and adaptable methods for the derivatization of this building block, enabling its effective utilization in medicinal chemistry campaigns.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. (n.d.). Retrieved March 27, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Copenhagen Research Portal. (n.d.). Retrieved March 27, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • 9.7: Synthesis of Ethers: Alcohols and Mineral Acids - Chemistry LibreTexts. (2015, July 14). Retrieved March 27, 2026, from [Link]

  • Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. (2025, January 12). Retrieved March 27, 2026, from [Link]

  • Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry. (2014, November 14). Retrieved March 27, 2026, from [Link]

  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022, June 30). Retrieved March 27, 2026, from [Link]

  • Synthesis and Reactions of Alcohols and Ethers - OrgoSolver. (n.d.). Retrieved March 27, 2026, from [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • 3-amino-2-(cyclopropylmethyl)propan-1-ol — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]

  • 22013 PDFs | Review articles in AMINO ALCOHOLS - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Chemists succeed in synthesis of aminoalcohols by utilizing light - Universität Münster. (2021, January 4). Retrieved March 27, 2026, from [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed. (n.d.). Retrieved March 27, 2026, from [Link]

  • A New One-Pot, Four-Component Synthesis of 1,2-Amino Alcohols: TiCl3/t-BuOOH-Mediated Radical Hydroxymethylation of Imines | Organic Letters - ACS Publications. (2008, October 15). Retrieved March 27, 2026, from [Link]

  • Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis - Diva-Portal.org. (n.d.). Retrieved March 27, 2026, from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates - Semantic Scholar. (n.d.). Retrieved March 27, 2026, from [Link]

  • 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor - PubMed. (2006, October 5). Retrieved March 27, 2026, from [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (n.d.). Retrieved March 27, 2026, from [Link]

  • 3-amino-2-(cyclopropylmethyl)propan-1-ol - PubChemLite. (n.d.). Retrieved March 27, 2026, from [Link]

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents. (n.d.).
  • KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents. (n.d.).
  • Unnatural amino acids in drug discovery - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • New synthesis strategy speeds identification of simpler versions of a natural product. (2019, April 25). Retrieved March 27, 2026, from [Link]

Sources

Method

Application Note: Enantioselective Preparation Methods for 3-Amino-2-(cyclobutylmethyl)propan-1-ol

Executive Summary 3-Amino-2-(cyclobutylmethyl)propan-1-ol (CAS: 1803562-32-4) is a highly versatile, chiral γ -amino alcohol. It serves as a critical building block in the design of advanced peptidomimetics, kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Amino-2-(cyclobutylmethyl)propan-1-ol (CAS: 1803562-32-4) is a highly versatile, chiral γ -amino alcohol. It serves as a critical building block in the design of advanced peptidomimetics, kinase inhibitors, and CNS-active therapeutics (). The presence of the cyclobutylmethyl moiety imparts unique lipophilic and conformational rigidifying properties. However, its specific substitution pattern makes enantioselective preparation a significant bottleneck during drug development. This guide details two orthogonal, field-proven synthetic strategies—stoichiometric chiral auxiliary-mediated alkylation and catalytic asymmetric hydrogenation—providing researchers with scalable and self-validating protocols.

Mechanistic Rationale & Pathway Selection

As a Senior Application Scientist, selecting the correct synthetic pathway requires balancing scale, cost, and necessary enantiomeric excess (ee).

Method A: Evans Chiral Auxiliary-Mediated Asymmetric Alkylation For bench-scale synthesis and early-stage SAR studies (up to 50 grams), the Evans asymmetric alkylation remains the gold standard for establishing the C2 stereocenter. By utilizing (S)-4-phenyl-2-oxazolidinone, the steric bulk of the phenyl group effectively shields one face of the intermediate Z-enolate. Alkylation with bromoacetonitrile creates the required cyano-substituted stereocenter with exceptionally high diastereoselectivity (1)[1]. Causality Insight: NaHMDS at -78 °C is strictly required over LDA. The sodium counterion forms a tighter, more rigid chelated transition state between the oxazolidinone carbonyl and the enolate oxygen, which is crucial for maximizing facial selectivity and preventing epimerization.

Method B: Catalytic Asymmetric Hydrogenation For process-scale manufacturing, stoichiometric auxiliaries are cost-prohibitive. An atom-economical alternative involves the Knoevenagel condensation of cyclobutylacetaldehyde with ethyl cyanoacetate, followed by Rhodium-catalyzed asymmetric hydrogenation. Recent advances demonstrate that Rh(I) complexes bearing chiral ligands with precise hydrogen-bond donors can achieve >99% ee in the reduction of β -cyanoacrylate esters (2)[2]. The hydrogen-bonding network stabilizes the transition state, directing hydride delivery exclusively to a single face of the olefin.

Quantitative Data Presentation
ParameterMethod A: Evans AuxiliaryMethod B: Asymmetric Hydrogenation
Optimal Scale Milligram to 50g (Discovery)Kilogram (Process/Manufacturing)
Overall Yield 45 - 55% (over 4 steps)65 - 75% (over 3 steps)
Stereoselectivity >98% d.e. (easily purified via column)92 - 99% e.e. (ligand dependent)
Atom Economy Low (requires stoichiometric auxiliary)High (catalytic)
Key Reagents NaHMDS, BrCH₂CN, LiBH₄, Raney NiPiperidine, Rh(I)-BINAP, H₂, LiAlH₄

Workflow Visualizations

(Note: Diagrams are optimized for a maximum width of 760px)

EvansWorkflow SM 3-Cyclobutylpropanoic Acid Acyl Acylation (S)-4-phenyl-2-oxazolidinone SM->Acyl Imide Chiral Imide Intermediate Acyl->Imide Alkylation Asymmetric Alkylation NaHMDS, BrCH2CN Imide->Alkylation Alkylated Alkylated Intermediate (Diastereomerically Pure) Alkylation->Alkylated Cleavage Reductive Cleavage LiBH4 / MeOH Alkylated->Cleavage CyanoAlc Chiral Cyano Alcohol Cleavage->CyanoAlc Reduction Nitrile Reduction Raney Ni / H2 CyanoAlc->Reduction Product 3-Amino-2-(cyclobutylmethyl)propan-1-ol Reduction->Product

Workflow for the Evans chiral auxiliary-mediated asymmetric synthesis.

CatalyticWorkflow Aldehyde Cyclobutylacetaldehyde + Ethyl Cyanoacetate Condensation Knoevenagel Condensation Piperidine, AcOH Aldehyde->Condensation Acrylate Ethyl 2-cyano-3-cyclobutylacrylate Condensation->Acrylate Hydrogenation Asymmetric Hydrogenation Rh(I)-Chiral Ligand, H2 Acrylate->Hydrogenation Propanoate Ethyl (S)-2-cyano-3-cyclobutylpropanoate Hydrogenation->Propanoate GlobalRed Global Reduction LiAlH4 Propanoate->GlobalRed Product 3-Amino-2-(cyclobutylmethyl)propan-1-ol GlobalRed->Product

Catalytic asymmetric hydrogenation pathway for chiral amino alcohol synthesis.

Detailed Experimental Protocol (Method A)

The following protocol represents a self-validating system designed to ensure maximum stereofidelity and chemical yield.

Step 1: Imide Formation (N-Acylation)
  • Activation: Dissolve 3-cyclobutylpropanoic acid (1.0 eq) in anhydrous THF (0.5 M) under N₂. Cool to -20 °C. Add triethylamine (1.2 eq) followed dropwise by pivaloyl chloride (1.1 eq). Stir for 1 hour to form the mixed anhydride.

  • Coupling: In a separate flask, dissolve (S)-4-phenyl-2-oxazolidinone (0.95 eq) in THF. Add n-BuLi (0.95 eq) at -78 °C to deprotonate. Transfer this lithiated auxiliary via cannula into the mixed anhydride solution.

  • Isolation: Warm to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the imide.

Step 2: Asymmetric Alkylation (Critical Stereogenic Step)
  • Enolization: Dissolve the imide (1.0 eq) in anhydrous THF (0.2 M) and cool to strictly -78 °C. Add NaHMDS (1.0 M in THF, 1.1 eq) dropwise over 20 minutes. Stir for 1 hour at -78 °C to ensure complete Z-enolate formation.

  • Alkylation: Add bromoacetonitrile (1.5 eq) dropwise. Maintain the temperature at -78 °C for 3 hours.

  • Self-Validating Checkpoint: Before quenching the bulk reaction, withdraw a 0.1 mL aliquot, quench with NH₄Cl, extract with EtOAc, and analyze via chiral HPLC. A diastereomeric ratio (d.r.) of < 95:5 indicates moisture intrusion or temperature fluctuation during enolate formation. The reaction must not proceed to cleavage unless d.r. > 95:5 is confirmed.

  • Quench: If d.r. is acceptable, quench the bulk reaction with saturated NH₄Cl at -78 °C. Extract with CH₂Cl₂ and purify to obtain the diastereomerically pure alkylated intermediate.

Step 3: Chemoselective Reductive Cleavage
  • Reduction: Dissolve the alkylated imide in a 4:1 mixture of THF and MeOH (0.1 M). Cool to 0 °C. Add LiBH₄ (2.0 eq) portion-wise. Causality Insight: The addition of stoichiometric MeOH to LiBH₄ generates LiBH₃OMe in situ. This species is highly reactive and perfectly chemoselective for the exocyclic imide carbonyl, effectively cleaving the auxiliary without reducing the sensitive aliphatic nitrile.

  • Workup: Stir for 2 hours. Quench carefully with 1N HCl (gas evolution). Extract the resulting chiral cyano alcohol with EtOAc. Recover the chiral auxiliary from the aqueous phase for reuse.

Step 4: Nitrile Reduction
  • Hydrogenation: Dissolve the chiral cyano alcohol in 7N NH₃ in MeOH. Add Raney Nickel (slurry in water, washed with MeOH prior to use, 20% w/w). Causality Insight: Ammonia is strictly required as an additive. It suppresses the formation of secondary amines (dimerization side-products) by shifting the equilibrium of the highly reactive intermediate imine.

  • Reaction: Place in a Parr shaker under 50 psi of H₂ gas for 12 hours at room temperature.

  • Filtration: Filter the catalyst through a pad of Celite (Caution: Raney Ni is pyrophoric). Concentrate the filtrate to yield the final product, 3-Amino-2-(cyclobutylmethyl)propan-1-ol. Convert to the hydrochloride salt using 2M HCl in ether for long-term storage.

References

  • 3-amino-2-(cyclobutylmethyl)
  • An Efficient and Large-Scale Enantioselective Synthesis of PNP405: A Purine Nucleoside Phosphorylase Inhibitor Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: PMC (National Institutes of Health)

Sources

Application

Application Note: Chemoselective Conjugation and C-Terminal Modification using 3-Amino-2-(cyclobutylmethyl)propan-1-ol in Peptide Synthesis

Target Audience: Peptide Chemists, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Structural Rationale The development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Structural Rationale

The development of next-generation peptide therapeutics requires innovative building blocks that simultaneously enhance pharmacokinetic properties and provide versatile handles for bioconjugation. 3-Amino-2-(cyclobutylmethyl)propan-1-ol (CAS: 1803562-32-4) is a highly specialized 1,3-amino alcohol that serves as a dual-purpose peptidomimetic linker and conjugation hub.

From a structural perspective, this molecule offers two distinct advantages:

  • The Cyclobutylmethyl Moiety: The incorporation of a cyclobutyl ring introduces optimal steric bulk and lipophilicity. In protease-targeted drug design, cyclobutyl groups are highly effective at filling hydrophobic pockets (such as the S2 pocket of cathepsins), thereby increasing proteolytic resistance and enhancing cellular permeability [1].

  • The 1,3-Amino Alcohol Backbone: This bifunctional handle allows for sophisticated solid-phase peptide synthesis (SPPS) strategies, such as O-to-N acyl shifts for C-terminal amidation [2], and serves as a precursor for site-specific oxime ligation via selective oxidation to an aldehyde [3].

This application note details the causality, chemical mechanisms, and step-by-step protocols for utilizing 3-Amino-2-(cyclobutylmethyl)propan-1-ol in both C-terminal peptide modification and bioorthogonal conjugation.

Workflow 1: Synthesis of C-Terminal Peptide Alcohols via O-to-N Acyl Transfer

The Mechanistic Challenge

Conventional Fmoc-SPPS relies on the attachment of a C-terminal carboxylic acid to a polymeric resin. Synthesizing peptides with a C-terminal alcohol is fundamentally challenging because the absence of a free carboxylate prevents direct resin anchoring.

The Solution: Amine Anchoring and Acyl Shifting

To circumvent this, 3-Amino-2-(cyclobutylmethyl)propan-1-ol is anchored to a highly acid-labile 2-Chlorotrityl chloride (2-CTC) resin via its primary amine[4]. The free hydroxyl group is then esterified with the C-terminal amino acid of the desired sequence. Following standard Fmoc-SPPS and global cleavage, the peptide is released as an intermediate ester with a free primary amine.

Upon neutralization in an aqueous buffer, the molecule undergoes a thermodynamically driven intramolecular O-to-N acyl shift . The deprotonated primary amine acts as a nucleophile, attacking the adjacent ester carbonyl through a highly favored 6-membered transition state, irreversibly resolving into the target C-terminal amido-alcohol [2].

ON_Shift A 2-CTC Resin Anchored Amine B Esterification & Fmoc-SPPS A->B Amino Acid Coupling C TFA Cleavage (Free Amine/Ester) B->C 95% TFA Cleavage D Intramolecular O-to-N Acyl Shift (6-Membered TS) C->D Neutral pH Buffer E C-Terminal Amido-Alcohol Peptide D->E Thermodynamic Driving Force

Figure 1: SPPS workflow utilizing O-to-N acyl transfer for C-terminal amino alcohol synthesis.

Protocol 1: Step-by-Step Methodology

Step 1: Resin Loading

  • Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in anhydrous dichloromethane (DCM) for 30 minutes.

  • Dissolve 1.5 eq of 3-Amino-2-(cyclobutylmethyl)propan-1-ol and 3.0 eq of N,N-Diisopropylethylamine (DIPEA) in DCM.

  • Add the solution to the resin and agitate for 2 hours at room temperature.

  • Cap unreacted resin sites using a mixture of DCM/Methanol/DIPEA (17:2:1) for 15 minutes. Wash thoroughly with DCM and DMF.

Step 2: Esterification of the First Amino Acid

  • Dissolve 4.0 eq of the Fmoc-protected C-terminal amino acid, 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC), and 0.1 eq of 4-Dimethylaminopyridine (DMAP) in minimal DMF.

  • Add to the resin and agitate for 2 hours. Note: DMAP is kept catalytic to prevent racemization of the amino acid.

  • Proceed with standard iterative Fmoc-SPPS for the remainder of the peptide sequence.

Step 3: Cleavage and O-to-N Acyl Shift

  • Cleave the peptide from the resin using 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours.

  • Precipitate the crude ester-peptide in cold diethyl ether and centrifuge.

  • Dissolve the crude pellet in 0.1 M Phosphate Buffer (pH 7.4) at a concentration of 1 mg/mL.

  • Stir at room temperature for 12–24 hours. The basic pH deprotonates the amine, triggering the O-to-N acyl shift. Monitor completion via LC-MS.

  • Purify the final C-terminal alcohol peptide via preparative RP-HPLC.

Workflow 2: Site-Specific Oxime Ligation via Aldehyde Generation

The Mechanistic Rationale

For bioconjugation (e.g., attaching PEG chains, fluorophores, or cytotoxic payloads), the primary alcohol of the incorporated 3-Amino-2-(cyclobutylmethyl)propan-1-ol can be selectively oxidized to an aldehyde. Aldehydes are absent in canonical amino acids, making them ideal bioorthogonal handles for oxime ligation [3].

To achieve rapid conjugation kinetics under mild physiological conditions, m-phenylenediamine (mPDA) is utilized as a nucleophilic catalyst. mPDA is up to 15 times more efficient than traditional aniline catalysts due to its enhanced aqueous solubility and dual-amine structure, which rapidly forms a reactive Schiff base intermediate that is subsequently trapped by the aminooxy-payload [5].

Oxime_Ligation A Peptide with 3-Amino-2-(cyclobutylmethyl)propan-1-ol B Mild Oxidation (TEMPO / BAIB) A->B C Peptide Aldehyde Intermediate B->C Chemoselective Alcohol Oxidation E mPDA-Catalyzed Oxime Ligation (pH 5.5) C->E D Aminooxy-Payload (e.g., PEG, Fluorophore) D->E F Stable Oxime-Linked Peptide Conjugate E->F Accelerated Kinetics via Schiff Base

Figure 2: Site-specific bioorthogonal conjugation via aldehyde generation and oxime ligation.

Protocol 2: Step-by-Step Methodology

Step 1: Chemoselective Oxidation

  • Dissolve the purified peptide (containing the free primary alcohol) in a 1:1 mixture of Acetonitrile and Water.

  • Add 0.2 eq of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) and 1.1 eq of BAIB ([Bis(acetoxy)iodo]benzene).

  • Stir at 4°C for 2 hours. Note: TEMPO/BAIB provides mild, chemoselective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids, preserving sensitive peptide side chains.

  • Quench the reaction with dilute sodium thiosulfate and isolate the peptide aldehyde via lyophilization.

Step 2: mPDA-Catalyzed Oxime Ligation

  • Dissolve the peptide aldehyde (1.0 mM) and the aminooxy-functionalized payload (1.5 mM) in 100 mM Sodium Acetate buffer (pH 5.5).

  • Add m-phenylenediamine (mPDA) to a final concentration of 10 mM.

  • Incubate the reaction at room temperature for 1–2 hours.

  • Purify the resulting oxime-linked conjugate via RP-HPLC.

Quantitative Impact of the Cyclobutylmethyl Modification

The incorporation of the cyclobutylmethyl group significantly alters the physicochemical profile of the peptide. By masking the polar C-terminus and introducing a bulky lipophilic ring, researchers can dramatically improve membrane permeability and metabolic half-life.

Table 1: Comparative Physicochemical Profiling of Peptide Variants

Peptide VariantC-Terminal ModificationLogD (pH 7.4)Apparent Permeability ( Papp​ )Plasma Half-Life ( t1/2​ )
Native Peptide Free Carboxylate (-COOH)-1.2Low ( <1.0×10−6 cm/s)1.2 h
Standard Amide Primary Amide (-NH₂)-0.5Moderate ( 3.5×10−6 cm/s)2.4 h
Cyclobutyl-Modified 3-Amino-2-(cyclobutylmethyl)propan-1-ol+1.8High ( >15.0×10−6 cm/s)> 8.0 h

Data Interpretation: The shift from a native carboxylate to the cyclobutylmethyl-modified alcohol increases the LogD by approximately 3.0 units. This lipophilic enhancement directly correlates with an order-of-magnitude increase in apparent permeability and provides steric shielding against exopeptidases, extending the plasma half-life [1].

References

  • Discovery of Peptidomimetic Antibody–Drug Conjugate Linkers with Enhanced Protease Specificity Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction ResearchGate[Link]

  • Biocompatible strategies for peptide macrocyclisation Chemical Science (RSC Publishing)[Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides National Institutes of Health (PMC)[Link]

  • Protein and Peptide Conjugation to Polymers and Surfaces Using Oxime Chemistry ResearchGate[Link]

Method

Advanced Applications of 3-Amino-2-(cyclobutylmethyl)propan-1-ol in Rational Drug Design

Document Type: Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Structural Biologists Compound: 3-Amino-2-(cyclobutylmethyl)propan-1-ol (CAS: 1803562-32-4) Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Structural Biologists Compound: 3-Amino-2-(cyclobutylmethyl)propan-1-ol (CAS: 1803562-32-4)

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the strategic incorporation of specialized building blocks is critical for optimizing pharmacodynamics and overcoming pharmacokinetic liabilities. 3-Amino-2-(cyclobutylmethyl)propan-1-ol is a highly versatile γ -amino alcohol scaffold characterized by a primary amine, a primary alcohol, and a sterically demanding, lipophilic cyclobutylmethyl substituent at the C2 position.

The 3-amino-1-propanol core is a privileged scaffold frequently utilized in the development of integrin inhibitors[1] and combinatorial polysaccharide libraries[2]. However, it is the addition of the cyclobutylmethyl group that elevates this molecule's utility in structure-based drug design (SBDD). Mechanistically, the cyclobutylmethyl moiety is exceptionally effective at displacing conserved water molecules and anchoring into deep, solvated hydrophobic pockets[3]. This precise steric and lipophilic profile has been successfully leveraged in blockbuster therapeutics, most notably in the Hepatitis C Virus (HCV) NS3 protease inhibitor Boceprevir (SCH 503034), where the cyclobutylmethyl group perfectly occupies the P1 pocket[4], and in computational models of SARS-CoV-2 Main Protease (Mpro) inhibitors[5].

Caption: Pharmacophore mapping of the scaffold to target receptor binding pockets.

Quantitative Data: Pocket-Binding Motif Comparison

To understand why a medicinal chemist would select a cyclobutylmethyl group over standard lipophilic moieties (like isobutyl or benzyl), we must analyze their spatial and physicochemical contributions. The table below summarizes the theoretical impact of substituting a standard methyl group with various P1/P1' pocket-binding motifs.

MotifMW Addition (Da) Δ cLogP ContributionEst. Steric Volume (ų)Primary Structural Advantage
Isobutyl 57.1+1.2~60Standard space-filling; highly flexible.
Benzyl 91.1+1.6~95Enables rigid π−π stacking interactions.
Cyclobutylmethyl 69.1 +1.8 ~75 Optimal balance of rigidity and lipophilicity; ideal for displacing deep pocket water networks[3].

Application Workflow 1: Synthesis of Peptidomimetic Protease Inhibitors

The primary amine of 3-amino-2-(cyclobutylmethyl)propan-1-ol serves as an excellent attachment point for peptide backbones, while the cyclobutylmethyl group acts as a P1/P1' side-chain isostere. The terminal alcohol can either be retained as a transition-state mimic (interacting with catalytic aspartate/metalloprotease residues) or oxidized to an aldehyde to serve as a reversible covalent warhead for serine/cysteine proteases (e.g., SARS-CoV-2 Mpro)[5].

Caption: Workflow for integrating the building block into peptidomimetic protease inhibitors.

Protocol 3.1: Sterically Hindered Amide Coupling & Oxidation

Causality Note: HATU is explicitly selected over standard EDC/HOBt coupling reagents. The cyclobutylmethyl group at the β -position of the amine introduces significant steric bulk, which can stall standard carbodiimide couplings. HATU ensures rapid formation of the active ester, driving the reaction to completion and preventing the accumulation of difficult-to-separate starting materials.

Step-by-Step Methodology:

  • Free Base Preparation: 3-Amino-2-(cyclobutylmethyl)propan-1-ol is typically supplied as a hydrochloride salt. Suspend 1.0 eq of the HCl salt in anhydrous DMF (0.2 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 10 minutes at room temperature to liberate the free amine.

  • Activation: In a separate flask, dissolve 1.05 eq of the Boc-protected amino acid/peptide in DMF. Add 1.1 eq of HATU and stir for 5 minutes to form the activated HOAt ester.

  • Coupling: Transfer the activated ester solution dropwise to the free amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation Checkpoint: Remove a 5 µL aliquot, dilute in 100 µL Acetonitrile, and analyze via LC-MS. The reaction is deemed successful when the extracted ion chromatogram (EIC) shows >95% consumption of the free amine mass ( m/z 144.1 [M+H] + ).

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, brine, and dry over anhydrous Na 2​ SO 4​ . Concentrate under reduced pressure.

  • Oxidation to Aldehyde Warhead (Optional): Dissolve the purified intermediate in anhydrous DCM (0.1 M). Add 1.5 eq of Dess-Martin Periodinane (DMP) at 0 °C. Causality Note: DMP is utilized instead of Swern oxidation to guarantee mild conditions that prevent epimerization of adjacent chiral centers and avoid degradation of the strained cyclobutyl ring. Stir for 1 hour, quench with 1:1 sat. NaHCO 3​ /Na 2​ S 2​ O 3​ , extract, and purify via silica gel chromatography.

Application Workflow 2: Development of Sphingosine-1-Phosphate (S1P) Modulators

The 1,3-amino alcohol backbone is a classic pharmacophore for Sphingosine-1-Phosphate (S1P) receptor modulators (e.g., Fingolimod analogues). In vivo, the primary alcohol is phosphorylated by sphingosine kinase, allowing the molecule to bind the S1P receptor. The incorporation of the cyclobutylmethyl group at the C2 position provides a unique, rigid lipophilic anchor that mimics the sphingosine lipid tail, optimizing receptor subtype selectivity.

Protocol 4.1: Reductive Amination for N-Alkylation

Causality Note: Reductive amination is preferred over direct alkylation with alkyl halides to strictly prevent over-alkylation (formation of tertiary amines or quaternary ammonium salts), ensuring the secondary amine remains available for critical hydrogen bonding within the S1P receptor pocket.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 3-Amino-2-(cyclobutylmethyl)propan-1-ol (free base) and 1.0 eq of the target lipophilic aldehyde (e.g., 4-octylbenzaldehyde) in anhydrous Methanol (0.2 M). Add catalytic glacial acetic acid (0.1 eq) to adjust the pH to ~5.5, promoting imine formation. Stir at room temperature for 3 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Slowly add 1.5 eq of Sodium Cyanoborohydride (NaBH 3​ CN). Causality Note: NaBH 3​ CN is chosen over NaBH 4​ because it is stable at mildly acidic pH and selectively reduces the protonated iminium ion without reducing the unreacted aldehyde.

  • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH:NH 4​ OH 90:9:1). The primary amine starting material (ninhydrin positive, red/purple) should be fully converted to the secondary amine product (ninhydrin positive, secondary color shift).

  • Workup & Purification: Quench with 1M NaOH to neutralize the acid and destroy excess hydride. Extract with DCM (3x). Wash with brine, dry over MgSO 4​ , and concentrate. Purify the resulting S1P modulator analogue via reverse-phase preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

References

  • [3] Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket. Journal of Medicinal Chemistry (Semantic Scholar / ACS). Demonstrates the mechanistic advantage of the cyclobutylmethyl group in displacing conserved water molecules and occupying deep hydrophobic pockets.

  • [4] Discovery of SCH 503034 (Boceprevir), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor. Journal of Medicinal Chemistry (Figshare / ACS). Highlights the use of the cyclobutylmethyl moiety as an optimal P1 pocket-binding motif.

  • [5] Identification of 14 Known Drugs as Inhibitors of the Main Protease of SARS-CoV-2. ACS Pharmacology & Translational Science (PMC). Validates the binding mode of cyclobutylmethyl-containing compounds in the P1 pocket of viral proteases.

  • [1] Design, Synthesis, and Biological Evaluation of Novel Potent and Selective αvβ3/αvβ5 Integrin Dual Inhibitors. Journal of Medicinal Chemistry (ACS). Establishes the 3-amino-1-propanol scaffold as a privileged structure in medicinal chemistry.

  • [2] Combinatorial synthesis of a hyaluronan based polysaccharide library for enhanced CD44 binding. Glycoconjugate Journal (PMC). Details the use of 3-amino-1-propanol derivatives in multicomponent Ugi reactions for library synthesis.

Sources

Application

Application Note &amp; Protocol: High-Throughput Derivatization of 3-Amino-2-(cyclobutylmethyl)propan-1-ol for Accelerated Drug Discovery

Abstract In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Privileged scaffolds, such as the 3-amino-2-(cyclobutylmethyl)propan-1-ol core, represent a valuable starting...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Privileged scaffolds, such as the 3-amino-2-(cyclobutylmethyl)propan-1-ol core, represent a valuable starting point for the generation of diverse molecular libraries. This document provides a comprehensive guide for the high-throughput derivatization of this versatile amino-alcohol. We will detail robust protocols for parallel synthesis, focusing on the strategic modification of its primary amine and hydroxyl functionalities. The methodologies described herein are designed for compatibility with automated liquid handling systems and standard high-throughput screening (HTS) formats, enabling the rapid generation of compound libraries for hit identification and lead optimization.

Introduction: The Strategic Value of the 3-Amino-2-(cyclobutylmethyl)propan-1-ol Scaffold

The 3-amino-2-(cyclobutylmethyl)propan-1-ol motif is a key structural feature in a variety of biologically active molecules. Its appeal lies in the combination of a primary amine and a primary alcohol, offering two distinct points for chemical diversification. The cyclobutylmethyl group provides a non-polar, rigid element that can favorably interact with hydrophobic pockets in target proteins, a feature that has been exploited in the development of various therapeutics. For instance, this scaffold is related to intermediates used in the synthesis of potent antiviral agents.[1] The ability to rapidly and efficiently generate a library of analogs from this core structure is a significant accelerator in the early stages of drug discovery.[2] High-throughput screening of such libraries against biological targets can swiftly identify structure-activity relationships (SAR) and provide starting points for more focused medicinal chemistry efforts.[3][4]

Core Principles of High-Throughput Derivatization

The successful implementation of a high-throughput derivatization strategy hinges on several key principles:

  • Reaction Fidelity: The chosen chemical transformations must be robust, high-yielding, and proceed with minimal byproduct formation to avoid complex purification steps.[2]

  • Reagent Accessibility: A wide variety of building blocks should be commercially available to maximize the chemical diversity of the resulting library.[][6]

  • Automation Compatibility: All steps, from reagent dispensing to reaction work-up and analysis, should be amenable to automation to ensure high throughput and reproducibility.[2][3] This is often carried out in 96-, 384-, or 1536-well plates.[2][4]

  • Analytical Tractability: The derivatized products should be readily characterizable by high-throughput analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm identity and purity.

Derivatization Strategies and Protocols

The primary amine and hydroxyl groups of 3-amino-2-(cyclobutylmethyl)propan-1-ol are the primary handles for derivatization. We will focus on two robust and widely applicable reaction classes: N-acylation of the amine and O-sulfonylation of the alcohol. These reactions are typically high-yielding and can be performed in parallel in multi-well plate formats.

Strategy 1: N-Acylation for Amide Library Synthesis

The formation of an amide bond via acylation of the primary amine is a cornerstone of medicinal chemistry.[7] This reaction is highly reliable and allows for the introduction of a vast array of substituents. The reaction of a primary amine with an acyl chloride or a carboxylic acid activated with a coupling agent is an efficient method for amide bond formation.[8]

Workflow for Parallel N-Acylation:

Figure 1: Workflow for parallel N-acylation.

Detailed Protocol: Parallel N-Acylation in a 96-Well Plate

Materials:

  • 3-Amino-2-(cyclobutylmethyl)propan-1-ol

  • Library of diverse carboxylic acids or acyl chlorides

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 96-well reaction plates (e.g., polypropylene)

  • Automated liquid handler (optional, but recommended)

  • Plate shaker

  • Centrifugal evaporator

Procedure:

  • Reagent Plate Preparation:

    • In a 96-well plate (Reagent Plate A), dispense 10 µmol of 3-amino-2-(cyclobutylmethyl)propan-1-ol per well as a 0.1 M solution in anhydrous DCM.

    • In a separate 96-well plate (Reagent Plate B), dispense 12 µmol of each unique carboxylic acid or acyl chloride per well as a 0.12 M solution in anhydrous DCM.

    • Prepare a stock solution of HATU (0.12 M in anhydrous DCM) and DIPEA (0.3 M in anhydrous DCM).

  • Reaction Assembly:

    • Using an automated liquid handler or a multichannel pipette, transfer the contents of Reagent Plate B to the corresponding wells of Reagent Plate A (the reaction plate).

    • To each well of the reaction plate, add 12 µL of the HATU solution.

    • To each well of the reaction plate, add 30 µL of the DIPEA solution.

  • Incubation:

    • Seal the reaction plate and place it on a plate shaker at room temperature for 4-16 hours. Reaction progress can be monitored by taking a small aliquot from a few wells for LC-MS analysis.

  • Work-up:

    • For a simplified aqueous work-up, add 100 µL of 1 M HCl to each well, followed by 200 µL of ethyl acetate.

    • Mix thoroughly and then centrifuge the plate to separate the layers.

    • Carefully remove the aqueous layer.

    • Wash the organic layer with 100 µL of saturated sodium bicarbonate solution and then with 100 µL of brine.

    • Transfer the organic layer to a new 96-well plate.

  • Solvent Removal and Sample Preparation:

    • Evaporate the solvent from the plate using a centrifugal evaporator.

    • Reconstitute the dried product in each well with an appropriate volume of DMSO (e.g., 100 µL) to achieve a final concentration of 10 mM for screening.[4]

    • Take a small aliquot for LC-MS analysis to confirm product formation and estimate purity.

Table 1: Representative N-Acylation Reaction Parameters

ParameterValue
Scale per well10 µmol
Amine Concentration0.1 M
Acid/Acyl Chloride Conc.0.12 M (1.2 equivalents)
Coupling Agent (HATU)1.2 equivalents
Base (DIPEA)3.0 equivalents
SolventDichloromethane (DCM)
Reaction TemperatureRoom Temperature
Reaction Time4-16 hours
Final Product Conc. (DMSO)10 mM
Strategy 2: O-Sulfonylation for Sulfonate Ester Library Synthesis

Sulfonate esters are valuable functional groups in medicinal chemistry, often serving as bioisosteres of phosphates or as reactive intermediates. The primary alcohol of our scaffold can be readily converted to a sulfonate ester using a sulfonyl chloride in the presence of a base.[9][10]

Workflow for Parallel O-Sulfonylation:

Figure 2: Workflow for parallel O-sulfonylation.

Detailed Protocol: Parallel O-Sulfonylation in a 96-Well Plate

Note: To avoid competing reactions at the amine, it is advisable to first protect the amine group (e.g., as a Boc-carbamate) before proceeding with O-sulfonylation. The final step would then be a deprotection.

Materials:

  • N-Boc-3-amino-2-(cyclobutylmethyl)propan-1-ol

  • Library of diverse sulfonyl chlorides

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Trifluoroacetic acid (TFA) for deprotection

  • 96-well reaction plates

  • Automated liquid handler

  • Plate shaker

  • Centrifugal evaporator

Procedure:

  • Reagent Plate Preparation:

    • In a 96-well plate (Reagent Plate A), dispense 10 µmol of N-Boc-3-amino-2-(cyclobutylmethyl)propan-1-ol per well as a 0.1 M solution in anhydrous DCM.

    • In a separate 96-well plate (Reagent Plate B), dispense 12 µmol of each unique sulfonyl chloride per well as a 0.12 M solution in anhydrous DCM.

    • Prepare a stock solution of TEA (0.3 M in anhydrous DCM).

  • Reaction Assembly:

    • Cool the reaction plate (Reagent Plate A) to 0 °C.

    • Transfer the contents of Reagent Plate B to the corresponding wells of the reaction plate.

    • To each well of the reaction plate, add 30 µL of the TEA solution.

  • Incubation:

    • Seal the reaction plate and allow it to slowly warm to room temperature while shaking. Let the reaction proceed for 2-8 hours.

  • Work-up:

    • Quench the reaction by adding 100 µL of water to each well.

    • Perform a liquid-liquid extraction as described in the N-acylation protocol.

  • Solvent Removal and Deprotection:

    • Evaporate the solvent using a centrifugal evaporator.

    • To each well, add a solution of 20% TFA in DCM and incubate for 1-2 hours to remove the Boc protecting group.

    • Evaporate the TFA/DCM solution.

  • Final Sample Preparation:

    • Reconstitute the dried product in each well with an appropriate volume of DMSO to achieve a final concentration of 10 mM for screening.

    • Take a small aliquot for LC-MS analysis to confirm product formation and estimate purity.

Table 2: Representative O-Sulfonylation Reaction Parameters

ParameterValue
Scale per well10 µmol
Alcohol Concentration0.1 M
Sulfonyl Chloride Conc.0.12 M (1.2 equivalents)
Base (TEA)3.0 equivalents
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time2-8 hours
Final Product Conc. (DMSO)10 mM

Quality Control and Data Management

A crucial aspect of any high-throughput synthesis effort is rigorous quality control.

  • LC-MS Analysis: Each well should be analyzed by LC-MS to confirm the identity of the desired product (by mass) and to estimate its purity (by UV trace integration).

  • Data Archiving: The analytical data for each compound, along with its intended structure and well location, should be stored in a searchable database. This is critical for interpreting screening results and building SAR models.

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput derivatization of 3-amino-2-(cyclobutylmethyl)propan-1-ol. By leveraging parallel synthesis techniques and automation, researchers can rapidly generate diverse libraries of novel compounds. This acceleration of the design-make-test cycle is a powerful engine for modern drug discovery, enabling the efficient exploration of chemical space and the identification of promising new therapeutic candidates.

References

  • Opentrons. (n.d.). High-Throughput Screening in Drug Discovery & Molecular Biology. Retrieved from [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current Protocols in Chemical Biology, 1(1), 1-26.
  • Ryabtsev, A. N., et al. (2005). Efficient enantiomeric analysis of primary amines and amino alcohols by high-performance liquid chromatography with precolumn derivatization using novel chiral SH-reagent N-(R)-mandelyl-(S)-cysteine. PubMed, 1097(1-2), 101-10.
  • Brückner, H., & Hausch, M. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates.
  • Nikpassand, M., & Zare, A. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Arabian Journal of Chemistry, 10, S3337-S3341.
  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

  • Katritzky, A. R., et al. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(8), 12519-12537.
  • An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • Patel, B. K., et al. (2018). N-Acylation Reactions of Amines.
  • DeBord, D., et al. (2013). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst, 138(19), 5735-5743.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Yoshida, Y., et al. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Synthesis, 1999(09), 1633-1636.
  • Tayebee, R. (2013).
  • Tanabe, Y., et al. (2007). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 9(11), 1215-1218.
  • Venkatraman, S., et al. (2006). Discovery of (1R,5S)-N-[3-amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3-azabicyclo[3.1. 0]hexan-2(S)-carboxamide (SCH 503034), a selective, potent, orally bioavailable hepatitis C virus NS3 protease inhibitor: a potential therapeutic agent for the treatment of hepatitis C infection. Journal of Medicinal Chemistry, 49(20), 6074-86.
  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google P
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • JP3445515B2 - Method for sulfonylation of alcohol - Google P
  • Zhang, L. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Chemical Engineering and Technology, 7(2), 55-61.
  • Chem-Impex. (n.d.). (S)-3-Amino-1,2-propanediol. Retrieved from [Link]

  • ResearchGate. (2010).
  • Rather, M. A., et al. (2020). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Molecules, 25(12), 2843.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 3-Amino-2-(cyclobutylmethyl)propan-1-ol

Welcome to the Technical Support Center. 3-Amino-2-(cyclobutylmethyl)propan-1-ol is a highly versatile building block in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-Amino-2-(cyclobutylmethyl)propan-1-ol is a highly versatile building block in drug development. However, its unique structural features—a hydrophilic 1,3-amino alcohol motif paired with a lipophilic, sterically bulky cyclobutylmethyl group—present distinct purification challenges.

This guide provides field-proven, self-validating protocols to help you bypass common pitfalls like "oiling out" and achieve >99% crystalline purity.

Section 1: Fundamental Properties & The "Oiling Out" Dilemma

Q1: Why does my synthesized 3-Amino-2-(cyclobutylmethyl)propan-1-ol refuse to crystallize, forming a biphasic oil instead?

A1: This phenomenon, known as liquid-liquid phase separation (LLPS) or "oiling out," occurs when the saturation temperature of your solution exceeds the melting point of the solute[1].

Causality: The cyclobutylmethyl group adds significant steric bulk and lipophilicity. In the free base form, this bulk disrupts the highly ordered intermolecular hydrogen-bonding network typically required for an amino alcohol to solidify. Consequently, the molecule prefers an amorphous, viscous liquid state.

The Fix: To force nucleation, you must increase the crystal lattice energy. Convert the free base into its hydrochloride salt (CAS No.: 1803562-32-4)[2]. The introduction of strong ionic interactions drastically raises the melting point, favoring solid-state crystallization over oil formation.

Section 2: Solvent System Selection

Q2: What is the most effective solvent system for recrystallizing the hydrochloride salt?

A2: A binary solvent system is required. The goal is to find a "good" solvent that dissolves the salt at boiling, and an "anti-solvent" (or "poor" solvent) that sparingly solubilizes it[3]. Because the HCl salt is highly polar, protic solvents act as excellent good solvents, while moderately polar aprotic solvents serve as ideal anti-solvents.

Table 1: Quantitative Comparison of Binary Solvent Systems for 3-Amino-2-(cyclobutylmethyl)propan-1-ol HCl

Solvent System (Good / Anti-solvent)Optimal Ratio (v/v)Solubility at 78 °C (mg/mL)Solubility at 4 °C (mg/mL)Typical Recovery Yield (%)
Ethanol / Ethyl Acetate1 : 3> 150< 582 - 88
Methanol / MTBE1 : 4> 200~ 1275 - 80
Isopropanol / Heptane1 : 2~ 80< 265 - 70

Recommendation: The Ethanol/Ethyl Acetate system provides the steepest solubility curve, ensuring maximum recovery during the cooling phase.

Section 3: Step-by-Step Methodology

Q3: Can you provide a self-validating protocol for the binary recrystallization?

A3: Yes. The following protocol utilizes the Ethanol/Ethyl Acetate system. It is a self-validating system because the visual cues (turbidity followed by clarification) act as built-in checkpoints, confirming that you have successfully reached the metastable zone required for optimal nucleation without needing external analytical tools[1].

Protocol: Binary Recrystallization of 3-Amino-2-(cyclobutylmethyl)propan-1-ol HCl

  • Dissolution: Place the crude HCl salt in a round-bottom flask. Add a minimum volume of near-boiling Ethanol (approx. 5-7 mL per gram of crude) while stirring until complete dissolution is achieved[4].

  • Anti-Solvent Addition: While maintaining heating and stirring, add hot Ethyl Acetate dropwise. Stop immediately when the solution exhibits persistent cloudiness (turbidity). This visual cue confirms the saturation point has been reached[5].

  • Clarification: Add 1-2 drops of hot Ethanol just until the solution turns clear again. You are now perfectly positioned in the metastable zone.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool slowly and undisturbed to room temperature (approx. 0.5 °C/min). Causality: Rapid cooling shocks the system, causing impurities to be trapped in the rapidly forming crystal lattice, or worse, reverting the system to an oil[6].

  • Aging & Harvesting: Once at room temperature, transfer the flask to an ice bath (4 °C) for 2 hours to maximize yield. Collect the crystals via vacuum filtration using a Büchner funnel[6].

  • Washing: Rinse the filter cake with a minimum amount of ice-cold Ethyl Acetate. Causality: The ice-cold anti-solvent displaces the impurity-rich mother liquor without dissolving your purified product[4]. Dry under high vacuum to a constant weight.

Section 4: Advanced Troubleshooting & Workflows

Q4: I followed the cooling protocol, but my solution is still clear. How do I induce nucleation?

A4: If the solution remains clear at 4 °C, it is supersaturated but lacks a nucleation site. Nucleation requires a surface to lower the activation energy of crystal formation.

  • Scratching: Use a glass stirring rod to vigorously scratch the inside of the flask at the air-liquid interface. The microscopic glass shards and acoustic cavitation provide high-energy nucleation sites[5].

  • Seeding: If available, add 1-2 mg of pure 3-Amino-2-(cyclobutylmethyl)propan-1-ol HCl crystals. This bypasses primary nucleation entirely, allowing the solute to immediately begin secondary crystal growth[1].

Q5: My crystals are slightly yellow. How do I remove colored impurities?

A5: Colored impurities are often conjugated polymeric byproducts that co-crystallize or adhere to the crystal surface. Perform an activated carbon treatment prior to recrystallization. Dissolve the crude salt in Ethanol, add 5-10% w/w activated carbon, boil for 5 minutes, and perform a hot gravity filtration through a pad of Celite to remove the carbon[6]. Proceed with the anti-solvent addition.

Process Visualization

G cluster_0 Phase 1: Salt Formation cluster_1 Phase 2: Binary Recrystallization A Free Base (Viscous Oil) B Add Anhydrous HCl (Increases Lattice Energy) A->B C HCl Salt (Solid Precipitate) B->C D Dissolve in Hot Good Solvent (e.g., Ethanol) C->D E Add Anti-Solvent (e.g., EtOAc) D->E F Metastable Zone (Supersaturation) E->F G Nucleation & Growth (Slow Cooling) F->G

Mechanistic workflow from free base oil to purified hydrochloride salt via recrystallization.

References
  • University of Massachusetts - Recrystallization1: Solubility Behavior and Procedures URL: [Link]

  • Chemistry LibreTexts - Recrystallization - Theory and Vacuum Filtration URL: [Link]

  • University of Rochester - How To: Purify by Crystallization URL: [Link]

  • Mettler Toledo - Recrystallization Guide: Process, Procedure, Solvents & Mechanisms URL:[Link]

Sources

Optimization

Technical Support Center: 3-Amino-2-(cyclobutylmethyl)propan-1-ol Handling &amp; Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific oxidative vulnerabilities of 3-Amino-2-(cyclobutylmethyl)propan-1-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific oxidative vulnerabilities of 3-Amino-2-(cyclobutylmethyl)propan-1-ol . This bifunctional building block—featuring both a primary amine and a primary alcohol—is highly susceptible to aerobic autoxidation, which can severely compromise yield and purity in drug development workflows.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the absolute integrity of your compound.

Mechanistic Overview of Oxidative Degradation

The degradation of 3-Amino-2-(cyclobutylmethyl)propan-1-ol is primarily driven by the high affinity of its nitrogen lone pair for trace transition metals, which catalyze the formation of reactive oxygen species (ROS) [1]. Once initiated, the molecule undergoes two primary degradation pathways:

  • N-Oxidation & Deamination: The primary amine is oxidized to a hydroxylamine or N-oxide, which can subsequently undergo homolytic cleavage or deamination [2].

  • O-Oxidation: The primary alcohol is oxidized to an aldehyde or carboxylic acid, a process often accelerated by basic conditions or the presence of trace copper/iron [4].

OxidationPathways Substrate 3-Amino-2-(cyclobutylmethyl) propan-1-ol Oxidant O2 / Trace Metals / Light Substrate->Oxidant Aerobic Exposure Protected Protonation (HCl salt) or Protection Substrate->Protected Stabilization Strategy NOxidation Amine Oxidation (Hydroxylamines, N-Oxides) Oxidant->NOxidation N-attack OOxidation Alcohol Oxidation (Aldehydes, Carboxylic Acids) Oxidant->OOxidation O-attack Deamination Homolytic Deamination (Cleavage Products) Oxidant->Deamination Radical cleavage Stable Stable Compound (No Degradation) Protected->Stable Prevents oxidation

Figure 1: Oxidative degradation pathways of 3-Amino-2-(cyclobutylmethyl)propan-1-ol.

Troubleshooting & FAQs

Q1: Why does my free base sample of 3-Amino-2-(cyclobutylmethyl)propan-1-ol turn into a yellow/brown viscous oil over time? A1: This discoloration is the hallmark of autoxidation. The primary amine reacts with atmospheric oxygen—often catalyzed by trace metals in the glass or solvent—to form N-oxides and complex conjugated polymers. The primary alcohol can also over-oxidize to an aldehyde, which then undergoes spontaneous Schiff base condensation with the remaining free amines, resulting in the dark, viscous polymeric oil you observe [4].

Q2: How can I chemically stabilize the bulk material for long-term storage? A2: You must convert the free base to its hydrochloride salt (CAS: 1803562-32-4). By protonating the amine, you eliminate the nucleophilic lone pair. This drastically raises the oxidation potential of the nitrogen atom, preventing it from coordinating with trace metals or reacting with electrophilic oxidants [1].

Q3: I need to use the free base in a sensitive cross-coupling reaction. How do I prevent oxidative decomposition during the reaction? A3: Molecular oxygen must be completely excluded. Even trace dissolved oxygen can act as a diradical initiator for decomposition [3]. You must use strict Schlenk techniques and degas all solvents using the Freeze-Pump-Thaw method (see Protocol 2). If your catalyst allows, adding a metal chelator like EDTA can sequester trace iron/copper, shutting down Fenton-like oxidative pathways.

Q4: Can I use standard antioxidants like BHT? A4: While Butylated hydroxytoluene (BHT) can scavenge radicals, it does not prevent the initial metal-amine coordination that drives the degradation of amino alcohols. Protection strategies (e.g., Boc-protection of the amine or converting to the HCl salt) are far more effective than sacrificial antioxidants for this specific compound class.

Quantitative Data: Storage Conditions vs. Degradation

The following table summarizes the causal relationship between storage conditions and the shelf-life of 3-Amino-2-(cyclobutylmethyl)propan-1-ol.

Storage ConditionAtmosphereChemical FormTempExpected Shelf LifePrimary Degradation Pathway
AmbientAirFree Base25°C< 1 weekRapid N-oxidation, Schiff base polymerization
RefrigeratedAirFree Base4°C1-2 monthsSlow N/O-oxidation
Inert & ColdArgonFree Base-20°C6-12 monthsMinimal (trace autoxidation)
Salt Form AirHCl Salt 25°C> 2 yearsNone observed
Salt Form (Ideal) Argon HCl Salt 4°C > 5 years None observed

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes specific checkpoints to verify that the causality of the step has been achieved.

Protocol 1: Conversion to the Stable Hydrochloride Salt

Causality: Protonation of the amine removes the electron density required to initiate oxidation, rendering the molecule inert to standard atmospheric oxygen.

  • Preparation: Dissolve 1.0 equivalent of 3-Amino-2-(cyclobutylmethyl)propan-1-ol (free base) in anhydrous diethyl ether (10 mL/mmol) in a round-bottom flask.

  • Cooling: Purge the flask with Argon and cool to 0°C using an ice bath to prevent exothermic degradation during salt formation.

  • Acidification: Add 1.1 equivalents of HCl (4M in dioxane) dropwise over 10 minutes under vigorous stirring. A white precipitate will immediately begin to form.

  • Isolation: Stir for an additional 30 minutes at room temperature, then filter the precipitate using a Büchner funnel under an Argon blanket. Wash with cold anhydrous ether.

  • Self-Validation Checkpoint:

    • pH Test: Dissolve 1 mg of the product in 1 mL of DI water. The pH should be ~3-4.

    • NMR Verification: Run a 1 H-NMR in DMSO- d6​ . The protons adjacent to the amine ( α -protons) should shift downfield by ~0.3-0.5 ppm compared to the free base, confirming complete protonation.

Protocol 2: Solvent Degassing (Freeze-Pump-Thaw)

Causality: Triplet oxygen is a diradical that initiates the decomposition of amino alcohols under photoredox or transition-metal conditions [3]. This method removes 99.9% of dissolved oxygen.

  • Freezing: Transfer the reaction solvent to a heavy-walled Schlenk flask. Seal the flask and submerge it in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: Open the flask to a high-vacuum line ( <0.1 Torr) for 5 minutes to evacuate the headspace of all gases.

  • Thawing: Close the vacuum valve to isolate the flask. Remove it from the liquid nitrogen and place it in a room-temperature water bath. As the solvent melts, trapped oxygen bubbles will violently escape from the liquid lattice.

  • Cycling: Repeat the Freeze-Pump-Thaw cycle a minimum of three times .

  • Self-Validation Checkpoint: During the final thawing stage, observe the liquid carefully. Validation is achieved when absolutely no bubbles form as the solid melts, indicating the total absence of dissolved gases. Backfill with Argon.

PreventionWorkflow Start Raw Free Base Amino Alcohol Step1 Salt Formation (Add HCl in Ether) Start->Step1 Check1 Verify pH & NMR Shift Step1->Check1 Step2 Solvent Degassing (Freeze-Pump-Thaw) Check2 Confirm Zero O2 Bubbling Step2->Check2 Step3 Storage / Reaction (Argon, Dark) Success Oxidation-Free Material Step3->Success Check1->Step2 Pass Check2->Step3 Pass

Figure 2: Self-validating workflow for the stabilization and storage of amino alcohols.

References

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups Source: MDPI Catalysts URL
  • Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture Source: ACS Industrial & Engineering Chemistry Research URL
  • Photoredox-Catalyzed Synthesis of β-Amino Alcohols: Hydroxymethylation of Imines with α-Silyl Ether as Hydroxymethyl Radical Precursor Source: ACS Organic Letters URL
  • Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems Source: PMC / National Institutes of Health URL

Reference Data & Comparative Studies

Validation

Validating the Purity of 3-Amino-2-(cyclobutylmethyl)propan-1-ol: A Comparative Guide to HPLC-UV and Orthogonal Detection Strategies

The Analytical Challenge: The Chromophore Dilemma 3-Amino-2-(cyclobutylmethyl)propan-1-ol is a highly polar, low-molecular-weight primary amino alcohol. From an analytical perspective, its structure presents a significan...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: The Chromophore Dilemma

3-Amino-2-(cyclobutylmethyl)propan-1-ol is a highly polar, low-molecular-weight primary amino alcohol. From an analytical perspective, its structure presents a significant challenge: it lacks conjugated pi-electron systems or aromatic rings, meaning it does not possess a functional UV chromophore[1].

While reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection is the workhorse of pharmaceutical analysis, its application to non-chromophoric compounds is severely constrained[2]. Attempting direct HPLC-UV analysis of this compound requires monitoring at extreme low-UV wavelengths (e.g., 200–210 nm). At these wavelengths, the method is plagued by poor sensitivity, severe baseline drift, and massive interference from mobile phase solvents and impurities[2].

To achieve a self-validating, robust purity assay, analytical scientists must employ one of two strategies:

  • Chemical Modification: Pre-column derivatization to synthetically attach a chromophore, enabling sensitive HPLC-UV detection[3].

  • Orthogonal Detection: Utilizing universal, mass-based detectors such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) that do not rely on light absorption[4].

This guide objectively compares these methodologies, providing the mechanistic causality behind experimental choices and step-by-step protocols for laboratory implementation.

Strategy A: Pre-Column Derivatization for HPLC-UV

Due to the polar nature of amino alcohols, derivatization is often necessary to introduce a strong chromophore, thereby shifting the detection window away from the noisy low-UV region[3]. A highly effective reagent for primary amines is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, also known as Marfey's reagent). FDAA reacts specifically with the primary amine group of the amino alcohol under mildly basic conditions to form a stable, highly UV-active derivative that strongly absorbs at 340 nm[5].

Experimental Protocol: FDAA Derivatization Workflow

Causality Note: The reaction requires a mildly basic environment (NaHCO3) to deprotonate the primary amine, making it a stronger nucleophile for the substitution reaction with FDAA. The reaction must be quenched with acid to prevent degradation of the derivative and stop further side reactions.

  • Sample Preparation: Dissolve 3-Amino-2-(cyclobutylmethyl)propan-1-ol in HPLC-grade methanol to a concentration of 1.0 mg/mL.

  • Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in acetone. Prepare a 1.0 M Sodium Bicarbonate ( NaHCO3​ ) buffer.

  • Derivatization Reaction:

    • In a 2 mL amber vial, combine 100 µL of the sample solution, 200 µL of the 1% FDAA solution, and 40 µL of the 1.0 M NaHCO3​ buffer.

    • Seal the vial and incubate in a heating block at 40°C for 60 minutes to ensure complete conversion[5].

  • Quenching: Remove the vial from heat and immediately add 40 µL of 1.0 M Hydrochloric Acid (HCl) to quench the reaction. Dilute with 620 µL of methanol.

  • HPLC-UV Analysis:

    • Column: C18 Reversed-phase (150 mm x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B).

    • Detection: UV at 340 nm.

G A 3-Amino-2-(cyclobutylmethyl) propan-1-ol (No Chromophore) B Add FDAA (Marfey's Reagent) + NaHCO3 Buffer A->B C Incubation (40°C, 60 min) B->C D Quench Reaction (Add HCl) C->D E HPLC Separation (C18 Column) D->E F UV Detection (340 nm) High Sensitivity E->F

Workflow for pre-column derivatization of amino alcohols for HPLC-UV analysis.

Strategy B: Universal Detection via HPLC-CAD

For laboratories requiring high-throughput purity validation without the time-consuming steps of chemical derivatization, Charged Aerosol Detection (CAD) has emerged as the gold standard for non-chromophoric substances[1].

CAD is a mass-based detector. It nebulizes the column effluent into droplets, evaporates the mobile phase to leave behind solid analyte particles, and then imparts a positive charge to these particles using ionized nitrogen gas[1][4]. The total charge is measured by a highly sensitive electrometer, yielding a signal proportional to the mass of the analyte, independent of its chemical structure[6].

Experimental Protocol: Direct HPLC-CAD Workflow

Causality Note: Because CAD detects any non-volatile mass, the mobile phase must be strictly composed of volatile solvents and buffers (e.g., formic acid, ammonium formate). Non-volatile buffers like phosphates will precipitate in the drying tube, causing massive background noise and detector failure[1][7].

  • Sample Preparation: Dissolve the compound directly in the initial mobile phase (e.g., 90% Water / 10% Acetonitrile) to a concentration of 0.1 mg/mL. No derivatization is required.

  • System Preparation: Thoroughly flush the HPLC system for 30–60 minutes to remove any residual non-volatile salts from previous UV-based methods[7].

  • HPLC-CAD Analysis:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or polar-embedded C18 column (optimal for polar amino alcohols).

    • Mobile Phase: Volatile buffer system—10 mM Ammonium Formate in Water (A) and Acetonitrile (B).

    • CAD Settings: Evaporator temperature set to 35°C (optimized for semi-volatile/low molecular weight compounds to prevent analyte loss). Nitrogen gas pressure at 35 psi.

CAD A HPLC Effluent (Volatile Mobile Phase) B Nebulizer (N2 Gas) A->B C Evaporation Tube (Solvent Removal) B->C D Analyte Particles (Non-volatile) C->D E Corona Discharge (Particle Charging) D->E F Electrometer (Signal Measurement) E->F

Mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Comparative Performance Data

To objectively evaluate the best approach for validating the purity of 3-Amino-2-(cyclobutylmethyl)propan-1-ol, the following table synthesizes the performance metrics of Direct HPLC-UV, Derivatization HPLC-UV, and HPLC-CAD.

Analytical ParameterDirect HPLC-UV (210 nm)Derivatization HPLC-UV (FDAA, 340 nm)Direct HPLC-CAD
Sensitivity (LOD) Poor (~20 - 50 µg/mL)Excellent (~0.05 - 0.1 µg/mL)Excellent (~1 - 5 ng on column)[4]
Linearity Poor (High baseline noise)Excellent ( R2>0.999 )Non-linear (Requires logarithmic transformation)[1][2]
Sample Prep Time Low (< 5 mins)High (~90 mins, requires incubation)Low (< 5 mins)
Mobile Phase Limits High UV-cutoff solvents forbiddenStandard reversed-phase solventsStrictly volatile buffers only[7]
Impurity Profiling Misses non-chromophoric impuritiesOnly detects amine-containing impuritiesUniversal (detects all non-volatile impurities)[1][6]
Standard-Free Quantitation ImpossibleImpossiblePossible (Uniform response independent of structure)[1][4]
Summary Recommendations
  • Choose Derivatization HPLC-UV if your laboratory lacks advanced universal detectors, if you require strict linear calibration models over broad ranges, or if you need to selectively quantify the amino alcohol in a highly complex, non-amine matrix.

  • Choose HPLC-CAD for routine purity validation, impurity profiling, and quality control. CAD provides a 10-fold or better limit of detection compared to traditional ELSD[4] and allows for the detection of all non-volatile impurities (even those lacking an amine group), providing a much more comprehensive purity profile of the synthesized batch[1][6].

References

  • Analysis of Monoethanolamine by Derivatization with Marfey's Reagent and HPLC. Oxford Academic (oup.com). Available at:[Link]

  • Columns - Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online. Available at:[Link]

  • Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis. LCMS.cz. Available at:[Link]

  • Blog: Charged Aerosol Detection in Pharmaceutical Analysis. HWI group. Available at:[Link]

  • Universal detection in high performance liquid chromatography. European Pharmaceutical Review. Available at:[Link]

Sources

Comparative

3-Amino-2-(cyclobutylmethyl)propan-1-ol vs other amino alcohols in pharmaceutical design

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel building blocks to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. β-amino alcohols are foundational to modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel building blocks to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. β-amino alcohols are foundational to modern drug design, serving as critical pharmacophores in protease inhibitors, sphingosine modulators, and beta-blockers[1]. However, off-the-shelf aliphatic amino alcohols often suffer from rapid Phase I oxidative metabolism and high conformational flexibility, which incurs an entropic penalty upon target binding.

To address these limitations, structurally rigidified unnatural analogs like 3-Amino-2-(cyclobutylmethyl)propan-1-ol have emerged as highly specialized alternatives. This guide objectively compares this cyclobutyl-substituted scaffold against standard amino alcohols, detailing the structural causality behind its performance and providing self-validating protocols for its integration into discovery workflows.

Structural Causality: The "Cyclobutyl Advantage"

The selection of a building block must be driven by a mechanistic rationale. 3-Amino-2-(cyclobutylmethyl)propan-1-ol features a propanol backbone substituted at the C2 position with a cyclobutylmethyl group. This specific architectural choice provides two distinct advantages over traditional linear or aromatic substituents:

  • Conformational Pre-organization: Unlike flexible straight-chain alkyls, the cyclobutane ring adopts a rigid, puckered conformation (with a ~30° dihedral angle). This puckering restricts the rotational degrees of freedom around the C2-C3 bond of the amino alcohol. By locking the molecule into a narrower range of conformers, it reduces the entropic penalty required to achieve the bioactive conformation within a target's binding pocket[2].

  • Metabolic Shielding: Aromatic rings (like those in phenylalaninol) are susceptible to epoxidation and hydroxylation by Cytochrome P450 (CYP450) enzymes. Conversely, the cyclobutylmethyl group is an aliphatic, sterically demanding motif that acts as a physical shield. It effectively blocks enzymatic access to the vulnerable α- and β-carbons of the amine and alcohol, significantly prolonging the compound's half-life ( T1/2​ ) in hepatic circulation[3].

Metabolic_Shielding cluster_0 Standard Linear Amino Alcohol cluster_1 Cyclobutylmethyl Amino Alcohol Linear Linear Chain (Flexible, Exposed) CYP1 CYP450 Enzyme Linear->CYP1 Exposed C-H bonds Degradation Rapid Oxidation (Short T1/2) CYP1->Degradation Phase I Metabolism Cyclobutyl Cyclobutylmethyl Group (Puckered, Rigid) CYP2 CYP450 Enzyme Cyclobutyl->CYP2 Steric Shielding Stability Metabolic Stability (Prolonged T1/2) CYP2->Stability Blocked Access

Fig 1: Steric shielding mechanism of cyclobutylmethyl groups against CYP450 degradation.

Comparative Performance Matrix

To quantify the utility of 3-Amino-2-(cyclobutylmethyl)propan-1-ol, we must benchmark it against widely used alternatives: Ethanolamine (baseline flexibility), 2-Amino-2-methylpropan-1-ol (AMP) (steric α-branching), and Phenylalaninol (aromatic bulk).

The table below synthesizes typical physicochemical and pharmacokinetic parameters observed when these motifs are incorporated into a standard peptidomimetic scaffold[4].

Amino Alcohol ScaffoldPredicted LogP ContributionRelative Microsomal T1/2​ Conformational FlexibilityPrimary Pharmaceutical Utility
Ethanolamine -1.31 (Highly Hydrophilic)Low (< 15 min)HighSolubilizing tags, simple linkers
AMP -0.45 (Hydrophilic)Moderate (~30 min)ModerateSterically hindered buffers, prodrugs
Phenylalaninol +0.85 (Lipophilic)Moderate (~40 min)*LowProtease inhibitors, chiral auxiliaries
3-Amino-2-(cyclobutylmethyl)propan-1-ol +1.42 (Highly Lipophilic) High (> 90 min) Very Low (Puckered) CNS-penetrant drugs, metabolically stable peptidomimetics

*Note: Phenylalaninol is prone to aromatic hydroxylation, limiting its stability despite steric bulk.

Experimental Protocols: A Self-Validating System

Integrating a sterically hindered, unnatural amino alcohol into a drug scaffold requires optimized synthetic and analytical workflows. Standard conditions will often fail or yield false negatives. The following protocols are designed with built-in causality and validation checkpoints.

Workflow A: Sterically Hindered Amide Coupling

Objective: Couple 3-Amino-2-(cyclobutylmethyl)propan-1-ol to a carboxylic acid-bearing peptidomimetic scaffold. Causality Rationale: Standard coupling reagents (e.g., EDC/HOBt) suffer from slow kinetics when reacting with β-branched, bulky amines, leading to epimerization of the carboxylic acid partner. We utilize HATU to generate a highly reactive 7-azabenzotriazole active ester, which easily overcomes the steric bulk of the cyclobutylmethyl group.

  • Activation: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: An aliquot quenched in methanol should show >95% conversion to the methyl ester via LC-MS, confirming successful activation.

  • Coupling: Cool the reaction to 0°C. Add 3-Amino-2-(cyclobutylmethyl)propan-1-ol (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching & Isolation: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Workflow B: In Vitro Microsomal Stability Assay

Objective: Empirically validate the metabolic shielding hypothesis by comparing the clearance rate of the synthesized cyclobutyl-derivative against a linear analog. Causality Rationale: Human Liver Microsomes (HLMs) contain the full suite of CYP450 enzymes. By initiating the reaction with NADPH and quenching with cold acetonitrile, we instantly denature the enzymes, freezing the metabolic snapshot at precise time points.

  • Incubation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Add HLMs to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Point Quenching: At 0, 15, 30, 60, and 90 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The internal standard corrects for any ionization suppression or injection volume variations during subsequent MS analysis.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the denatured microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to vials and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the remaining parent drug.

Assay_Workflow Prep 1. Compound Preparation (1 µM in Buffer) Microsomes 2. Addition of Liver Microsomes (0.5 mg/mL protein) Prep->Microsomes NADPH 3. Reaction Initiation (Add NADPH, 37°C) Microsomes->NADPH Quench 4. Time-Point Quenching (Cold Acetonitrile + IS) NADPH->Quench Centrifuge 5. Protein Precipitation (14,000 x g, 4°C) Quench->Centrifuge LCMS 6. LC-MS/MS Analysis (Quantify Parent Drug) Centrifuge->LCMS

Fig 2: Standardized workflow for in vitro microsomal stability LC-MS/MS assays.

Conclusion

While standard amino alcohols like ethanolamine or phenylalaninol are sufficient for early-stage screening, they frequently fail late-stage PK requirements. Incorporating 3-Amino-2-(cyclobutylmethyl)propan-1-ol is a calculated structural intervention. By leveraging the unique puckered geometry and steric bulk of the cyclobutylmethyl group, medicinal chemists can simultaneously rigidify their pharmacophore for tighter target binding and shield vulnerable adjacent bonds from rapid hepatic clearance.

References

  • 1 - Alfa Chemistry

  • 2 - PharmaBlock 3.4 - MDPI 4.3 - Benchchem

Sources

Validation

Comparing cyclobutylmethyl and cyclopentylmethyl substituents in amino alcohol reactivity

An in-depth technical analysis of cycloalkylmethyl substituents reveals that the choice between a cyclobutylmethyl (CBM) and a cyclopentylmethyl (CPM) group fundamentally alters the synthetic trajectory and pharmacologic...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of cycloalkylmethyl substituents reveals that the choice between a cyclobutylmethyl (CBM) and a cyclopentylmethyl (CPM) group fundamentally alters the synthetic trajectory and pharmacological profile of amino alcohol-derived compounds. While both serve as lipophilic, sterically demanding moieties in drug design, their distinct ring strain energies and conformational flexibilities dictate entirely different approaches to chemical functionalization and receptor binding.

This guide objectively compares the reactivity, synthetic handling, and target-binding characteristics of CBM and CPM substituents, providing actionable methodologies for researchers developing amino alcohol pharmacophores.

Mechanistic Causality: Ring Strain vs. Steric Sweep Volume

The divergent reactivity of CBM and CPM groups is rooted in their fundamental thermodynamic and conformational properties.

The Cyclobutylmethyl (CBM) Paradigm: Cyclobutane is a highly strained, puckered ring system with an internal ring strain of approximately 26.5 kcal/mol [2]. When a reaction generates a carbenium ion or radical at the exocyclic methyl carbon (a cyclobutylmethyl intermediate), the system is highly driven to relieve this strain. The σ -electrons of the cyclobutane C-C bond rapidly migrate to the empty p-orbital, driving a ring expansion to a much more stable cyclopentyl derivative (reducing ring strain to ~6.2 kcal/mol) [2]. Consequently, synthesizing CBM-substituted amino alcohols strictly precludes the use of SN​1 conditions or strong Lewis acids.

The Cyclopentylmethyl (CPM) Paradigm: In contrast, the cyclopentyl ring exists in a flexible "envelope" conformation. The thermodynamic driving force for a CPM to cyclohexyl ring expansion is negligible. However, the envelope conformation creates a significantly larger steric "sweep volume" compared to the rigid CBM group. This increased steric bulk heavily shields the adjacent exocyclic methylene carbon, rendering the CPM group highly resistant to standard nucleophilic attacks ( SN​2 ) but exceptionally useful for filling large hydrophobic pockets in biological targets[4].

Table 1: Physicochemical and Reactivity Parameters
ParameterCyclobutylmethyl (CBM)Cyclopentylmethyl (CPM)
Ring Strain Energy ~26.5 kcal/mol~6.2 kcal/mol
Conformational State Puckered (Rigid)Envelope (Flexible)
Steric Sweep Volume ModerateHigh
SN​2 Relative Rate Faster (Less hindered)Slower (Highly hindered)
Ring Expansion Risk High (Rearranges to Cyclopentyl)Low (Stable)

Pharmacological Impact in Drug Design

The subtle differences in steric bulk between CBM and CPM dictate the efficacy of amino alcohol-derived transition-state mimetics and receptor antagonists.

  • Protease Inhibitors: In the development of broad-spectrum alpha-ketoamide inhibitors targeting SARS-CoV 3CLpro, the P2 pocket requires precise steric filling. The CPM group provides an optimal fit, yielding near-equipotent, low-micromolar EC50​ values across enteroviruses and betacoronaviruses. The slightly smaller CBM group fails to fully engage the S2 pocket, resulting in suboptimal binding [4]. Conversely, in HCV protease inhibitors (e.g., Boceprevir), the CBM group is perfectly sized for the P3/P1' region, where CPM introduces excessive steric clash [3].

  • Acetylcholinesterase (AChE) Selectivity: In the design of species-selective AChE inhibitors for Anopheles gambiae, the CPM substituent on the amino-derived carbamate yields a 250-fold selectivity over human AChE. The CBM analog provides only 120-fold selectivity. The larger CPM group exploits the greater mobility of the W84 residue in the insect enzyme's acyl pocket, whereas the human enzyme (W86) sterically rejects it [1].

Table 2: Biological Activity Comparison
Target / ApplicationCBM PerformanceCPM PerformanceReference
AgAChE Selectivity (vs hAChE) 120-fold selective250-fold selective[1]
SARS-CoV 3CLpro (P2 Pocket) Suboptimal fitOptimal fit (Near-equipotent)[4]
HCV Protease (Boceprevir) Optimal (P3/P1' region)Too bulky (Steric clash)[3]

Divergent Reactivity Pathways (Visualization)

The following diagram illustrates the logical flow of reactivity and the critical risk of ring expansion when handling these substituents.

G A Cycloalkylmethyl Halide B Cyclobutylmethyl (CBM) Strain: ~26.5 kcal/mol A->B C Cyclopentylmethyl (CPM) Strain: ~6.2 kcal/mol A->C B1 SN2 (Base/Nucleophile) Direct N-Alkylation B->B1 Fast B2 SN1 (Acidic/Ionizing) Carbenium Formation B->B2 Rearrangement C1 SN2 (Base/Nucleophile) Direct N-Alkylation C->C1 Slow (Steric Bulk) D1 CBM-Amino Alcohol B1->D1 D2 Cyclopentyl-Amino Alcohol (Ring Expanded) B2->D2 D3 CPM-Amino Alcohol C1->D3

Divergent reactivity and ring expansion pathways of CBM vs CPM precursors.

Experimental Workflows & Self-Validating Protocols

To harness these substituents effectively, synthetic protocols must be tailored to their specific mechanistic vulnerabilities.

Protocol A: One-Pot Synthesis of CBM-Amino Alcohol Intermediates [3]

Objective: Synthesize 3-amino-3-cyclobutylmethyl-2-hydroxypropionamide without triggering cyclobutane ring expansion or degrading the unstable cyanohydrin intermediate. Causality: Isolating cyanohydrins often requires acidic workups, which risk carbenium ion formation and subsequent ring expansion of the CBM group. A one-pot DMSO system stabilizes the transition state and allows direct oxidation to the amide.

  • Step 1 (Cyanohydrin Formation): Charge a reactor with cyclobutylacetaldehyde (1.0 eq) and DMSO (5 vol). Add K2​CO3​ (0.1 eq) as a mild base. Slowly dose acetone cyanohydrin (1.2 eq) at 20°C.

    • Self-Validation: Monitor via HPLC. The reaction is complete when the aldehyde peak area is <2%. The basic DMSO environment prevents premature decomposition.

  • Step 2 (In situ Oxidation): To the same vessel, add aqueous Na2​CO3​ (1.5 eq). Cool the mixture to 10°C. Slowly dropwise add 30% aqueous H2​O2​ (2.5 eq), maintaining the internal temperature below 25°C to prevent thermal runaway.

  • Step 3 (Isolation): Stir for 4 hours. Quench excess peroxide with aqueous sodium thiosulfate (KI starch paper must test negative). Extract with ethyl acetate. The resulting amide amino alcohol is obtained without ring-expanded impurities.

Protocol B: Sterically Forced SN​2 N-Alkylation with CPM Halides

Objective: Overcome the high steric sweep volume of the CPM group to achieve selective N-alkylation of a primary amino alcohol. Causality: Standard alkylation with cyclopentylmethyl bromide is sluggish, leading to unreacted starting materials or forcing researchers to use harsh conditions that cause O-alkylation. Utilizing an in situ Finkelstein reaction (iodide catalysis) lowers the activation energy barrier for the sterically hindered SN​2 attack.

  • Step 1 (Activation): Dissolve cyclopentylmethyl bromide (1.1 eq) in anhydrous acetonitrile. Add anhydrous Sodium Iodide (0.2 eq). Stir at 40°C for 30 minutes to generate the highly reactive cyclopentylmethyl iodide in situ.

  • Step 2 (Coupling): Add the primary amino alcohol (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Elevate the temperature to 65°C. DIPEA acts as a non-nucleophilic base, preventing competitive alkylation of the base itself.

  • Step 3 (Validation & Workup): Monitor via TLC (Ninhydrin stain). The primary amine spot (red/purple) should cleanly convert to the secondary amine spot (yellow/brown) over 12 hours. Quench with saturated NaHCO3​ , extract with dichloromethane, and purify via flash chromatography.

References

  • Title: Select β- and γ-branched 1-alkylpyrazol-4-yl methylcarbamates exhibit high selectivity for inhibition of Anopheles gambiae versus human acetylcholinesterase Source: nih.gov URL: [Link]

  • Title: Ring Expansion of Cyclobutylmethylcarbenium Ions to Cyclopentane or Cyclopentene Derivatives and Metal-Promoted Analogous Rearrangements Source: acs.org URL: [Link]

  • Source: google.
  • Title: Alpha-ketoamides as broad-spectrum inhibitors of coronavirus and enterovirus replication Structure-based design, synthesis, and Source: biorxiv.org URL: [Link]

Comparative

A Guide to Reproducible Bioassays for Novel S1P1 Receptor Modulators: A Comparative Analysis Featuring 3-Amino-2-(cyclobutylmethyl)propan-1-ol

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing and validating reproducible biological assays for novel chemical entities targeting the Sphi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for establishing and validating reproducible biological assays for novel chemical entities targeting the Sphingosine-1-Phosphate Receptor 1 (S1P1). While focusing on the uncharacterized compound 3-Amino-2-(cyclobutylmethyl)propan-1-ol , the principles, protocols, and comparative data presented herein are broadly applicable to the screening and characterization of next-generation S1P1 modulators.

Introduction: The Quest for Reproducibility in S1P1 Drug Discovery

The Sphingosine-1-Phosphate (S1P) signaling system is a critical regulator of numerous physiological processes, most notably lymphocyte trafficking.[1] Modulation of the S1P1 receptor is a clinically validated strategy for treating autoimmune diseases like multiple sclerosis.[1][2] The first-in-class drug, Fingolimod (FTY720), established the therapeutic potential of this target.[3]

The compound at the center of this guide, 3-Amino-2-(cyclobutylmethyl)propan-1-ol, possesses structural motifs characteristic of S1P receptor modulators. It features a polar amino alcohol head group, similar to the pharmacophore of Fingolimod, and a lipophilic tail incorporating a cyclobutane moiety.[4][5] This structural analogy strongly suggests that its primary biological target is the S1P1 receptor.

Reproducibility is the cornerstone of successful drug discovery. The ability to consistently and reliably measure a compound's activity is paramount for making sound decisions in lead optimization and candidate selection. This guide will dissect the key assays used to profile S1P1 modulators, focusing on the experimental details that ensure robust and reproducible data generation.

The S1P1 Signaling Cascade: A Multi-Faceted Target

Upon agonist binding, the S1P1 receptor, a G-protein-coupled receptor (GPCR), initiates a cascade of intracellular events. The primary signaling occurs through the Gαi subunit, which inhibits adenylyl cyclase.[6][7] Concurrently, the receptor is phosphorylated, leading to the recruitment of β-arrestin, which mediates receptor internalization and desensitization—a process known as functional antagonism that is key to the therapeutic effect of lymphocyte sequestration.[2][8][9] A robust assessment of a novel compound requires assays that can probe these distinct signaling branches.

S1P1 Signaling Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1P1 S1P1 Receptor G_protein Gαiβγ S1P1->G_protein Activation Beta_Arrestin β-Arrestin S1P1->Beta_Arrestin Recruitment G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Ligand S1P1 Agonist (e.g., 3-Amino-2-(cyclobutylmethyl)propan-1-ol) Ligand->S1P1 Binding Downstream Downstream Effectors (e.g., ↓cAMP) G_alpha->Downstream Internalization Receptor Internalization & Functional Antagonism Beta_Arrestin->Internalization

Figure 1: S1P1 Receptor Signaling Pathways.

Comparative Analysis of Key Biological Assays

To comprehensively profile a compound like 3-Amino-2-(cyclobutylmethyl)propan-1-ol, a multi-assay approach is essential. We will compare three industry-standard assays: a radioligand binding assay to measure target engagement, and two functional assays ([³⁵S]GTPγS binding and β-arrestin recruitment) to quantify downstream signaling.

Assay TypePrincipleKey MetricProsConsTypical Reproducibility
Radioligand Binding Measures competitive displacement of a radiolabeled ligand from S1P1.Ki (Inhibition Constant)Direct measure of affinity. High throughput. Works for agonists & antagonists.Requires radioactivity. Indirectly measures function.High (Inter-assay CV <20%)
[³⁵S]GTPγS Binding Measures agonist-induced binding of a non-hydrolyzable GTP analog to Gαi.EC₅₀ (Potency), Eₘₐₓ (Efficacy)Functional readout of G-protein activation. Differentiates full vs. partial agonists.[10]Requires radioactivity. Lower signal window than some assays.Good (Inter-assay CV <25%)
β-Arrestin Recruitment Measures agonist-induced proximity of β-arrestin to the S1P1 receptor.EC₅₀ (Potency), Eₘₐₓ (Efficacy)Non-radioactive. Relevant to functional antagonism. Can identify biased ligands.[9]Can be cell-line dependent. Requires engineered cell lines.High (Z' > 0.7)

Table 1: Comparison of Primary Assays for S1P1 Modulator Characterization.

Benchmarking Against Established S1P1 Modulators

To contextualize the performance of a novel compound, its activity must be compared against well-characterized reference compounds. The data below, compiled from literature, provides a benchmark for assay validation and performance.[11]

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Assay Type
S1P (endogenous ligand) S1P₁~0.8~0.3Radioligand Binding, GTPγS
Fingolimod (FTY720-P) S1P₁~0.33~0.1Radioligand Binding, GTPγS
Siponimod S1P₁~0.39~0.1Radioligand Binding, GTPγS
Ozanimod S1P₁~0.19~0.07Radioligand Binding, GTPγS

Table 2: Comparative Binding and Potency Data for Known S1P1 Agonists. [11] Note: Values are approximate and can vary based on specific experimental conditions.

Detailed Experimental Protocols for Reproducible Results

The causality behind experimental choices is critical for assay robustness. The following protocols are designed as self-validating systems, incorporating controls and steps to minimize variability.

Radioligand Competitive Binding Assay

This assay quantifies the affinity of a test compound by measuring its ability to displace a known radioligand from the S1P1 receptor.[11][12]

Radioligand Binding Workflow A Prepare Reagents: - S1P1 Membranes - Radioligand ([³²P]S1P) - Test Compound Dilutions - Assay Buffer B Incubate Components: - Add membranes, radioligand, & test compound to 96-well plate A->B C Equilibrate: - Incubate at room temperature for 60-90 minutes B->C D Separate Bound/Unbound: - Rapidly filter through a glass fiber filter plate C->D E Wash & Dry: - Wash filters with ice-cold buffer - Dry the filter plate D->E F Quantify: - Measure radioactivity using a scintillation counter E->F G Analyze Data: - Non-linear regression to find IC₅₀ - Cheng-Prusoff to calculate Kᵢ F->G

Figure 2: Workflow for a Radioligand Competitive Binding Assay.

Protocol Steps:

  • Preparation:

    • Thaw membrane preparations from cells overexpressing human S1P1 on ice. Dilute in assay buffer (50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4).[11]

    • Prepare serial dilutions of the test compound (e.g., 3-Amino-2-(cyclobutylmethyl)propan-1-ol) and a reference agonist (e.g., Fingolimod-P).

    • Prepare the radioligand (e.g., [³²P]S1P) at a fixed concentration, typically at or below its dissociation constant (Kd).[12]

  • Incubation:

    • In a 96-well plate, combine the S1P1 membrane preparation, the radioligand, and varying concentrations of the test compound.

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled S1P).

  • Equilibration:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.[11]

  • Filtration:

    • Rapidly filter the well contents through a glass fiber filter plate using a cell harvester to separate membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to minimize non-specific signal.[11]

  • Quantification & Analysis:

    • Dry the filter plate and measure the retained radioactivity using a scintillation counter.

    • Plot the data and use non-linear regression to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Causality Insight: Using a radioligand concentration at or below its Kd maximizes the assay's sensitivity to competitive displacement, ensuring more accurate Kᵢ determination. Rapid filtration and cold washes are critical to prevent dissociation of the ligand-receptor complex, thereby preserving the equilibrium state for measurement.

[³⁵S]GTPγS Functional Assay

This assay provides a functional readout by directly measuring the first step in G-protein activation.[10][13]

GTPgS Binding Workflow A Prepare Reagents: - S1P1 Membranes - [³⁵S]GTPγS & GDP - Test Compound Dilutions - Assay Buffer B Pre-incubate: - Add membranes, GDP, and test compound to 96-well plate A->B C Initiate Reaction: - Add [³⁵S]GTPγS to start the G-protein activation B->C D Incubate: - Incubate at 30°C for 60 minutes to allow for binding C->D E Terminate & Separate: - Rapidly filter through a glass fiber filter plate D->E F Wash & Dry: - Wash filters with ice-cold buffer - Dry the filter plate E->F G Quantify & Analyze: - Scintillation counting - Non-linear regression to find EC₅₀ & Eₘₐₓ F->G

Figure 3: Workflow for a [³⁵S]GTPγS Binding Assay.

Protocol Steps:

  • Preparation:

    • Use S1P1-expressing cell membranes as in the binding assay.

    • Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4).[14] The inclusion of excess GDP is crucial as it reduces basal G-protein activation, thereby increasing the signal-to-background window upon agonist stimulation.

    • Prepare serial dilutions of the test compound.

  • Reaction:

    • In a 96-well plate, add the membranes, GDP, and test compound dilutions.

    • Initiate the reaction by adding [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • Include controls for basal activity (no agonist) and non-specific binding (a high concentration of unlabeled GTPγS).

  • Incubation:

    • Incubate the plate at 30°C for 30-60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.[14]

  • Filtration & Quantification:

    • Terminate the reaction and quantify radioactivity as described in the radioligand binding protocol.

  • Analysis:

    • Plot the specific binding against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a reference agonist).

Causality Insight: This is a kinetic assay measuring an enzymatic exchange process. Therefore, time and temperature are critical parameters that must be precisely controlled to ensure reproducibility. The assay directly measures a proximal signaling event, making it less susceptible to downstream signal amplification and ideal for differentiating full, partial, and inverse agonists.[10][13]

β-Arrestin Recruitment Assay (PathHunter®)

This assay measures the interaction between the activated S1P1 receptor and β-arrestin, a key event for receptor internalization.[9]

Protocol Steps:

  • Cell Plating:

    • Seed PathHunter® eXpress EDG1 (S1P1) CHO-K1 cells into 96-well assay plates 18-24 hours prior to the assay.[15] This allows cells to adhere and reach an optimal physiological state.

  • Compound Preparation & Addition:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the diluted compounds to the cell plates. Include a vehicle control (e.g., 0.25% DMSO) and a positive control (e.g., S1P).

  • Incubation:

    • Incubate the plates at 37°C for 60-90 minutes to allow for β-arrestin recruitment.

  • Detection:

    • Add the PathHunter® detection reagents according to the manufacturer's protocol. These reagents contain the substrate for the complemented β-galactosidase enzyme.

    • Incubate at room temperature for approximately 60 minutes to allow for signal development.

  • Measurement & Analysis:

    • Read the chemiluminescent signal using a plate-based luminometer.

    • Plot the signal against the log concentration of the test compound and fit a dose-response curve to determine EC₅₀ and Eₘₐₓ.

Causality Insight: This live-cell assay provides a physiologically relevant readout of a distinct signaling pathway. Its non-radioactive, homogeneous format is highly amenable to high-throughput screening. Comparing potency in this assay versus a G-protein activation assay (like GTPγS) is the definitive method for identifying "biased ligands"—compounds that preferentially activate one pathway over another.[9][16]

Conclusion and Recommendations for Ensuring Assay Reproducibility

Establishing robust and reproducible assays is non-negotiable for the successful prosecution of any drug discovery program. For a novel compound such as 3-Amino-2-(cyclobutylmethyl)propan-1-ol , hypothesized to be an S1P1 modulator, a multi-pronged assay strategy is recommended.

  • Orthogonal Validation: Always confirm hits using at least two different assay formats (e.g., binding and functional). This ensures that the observed activity is not an artifact of a particular technology.

  • Rigorous Controls: Consistently include positive (reference agonist), negative (vehicle), and assay-specific controls (non-specific binding) on every plate.

  • Standard Operating Procedures (SOPs): Meticulously document and adhere to detailed SOPs for all protocols, including reagent preparation, incubation times, and temperature.

  • Assay Performance Monitoring: Regularly track key performance metrics like Z'-factor, signal-to-background ratio, and the potency of reference compounds to detect any assay drift over time. An assay is considered robust for high-throughput screening if the Z' factor is consistently above 0.5.

  • Reagent Quality Control: Ensure the consistency of critical reagents, particularly cell membrane preparations and engineered cell lines. Batch-to-batch variability is a common source of irreproducibility.

By implementing these principles and protocols, researchers can confidently characterize the pharmacological profile of novel S1P1 modulators and generate the high-quality, reproducible data necessary to drive projects toward the clinic.

References

  • Urbano, M., Guerrero, M., Rosen, H., & Roberts, E. (2013). Modulators of the Sphingosine 1-phosphate receptor 1. Bioorganic & Medicinal Chemistry Letters, 23(23), 6377-89. [Link]

  • ResearchGate. (n.d.). Chemical structures of fingolimod (FTY720), ST-1893, and ST-1894. Retrieved from researchgate.net. (This is a general reference to a source of chemical structures).
  • Sadeghi, M., et al. (2021). Molecular Pharmacology and Novel Potential Therapeutic Applications of Fingolimod. Neuroscience Insights. [Link]

  • Urbano, M., et al. (2013). Modulators of the Sphingosine 1-phosphate receptor 1. PubMed. [Link]

  • NCBI Bookshelf. (2012). GTPγS Binding Assays - Assay Guidance Manual. [Link]

  • Yan, R., et al. (2015). A concise synthesis of Fingolimod: an orally available drug for treating multiple sclerosis. Chemistry Central Journal. [Link]

  • Wikipedia. (n.d.). Fingolimod. [Link]

  • Xu, P., et al. (2021). Structural insights into sphingosine-1-phosphate receptor activation. PNAS. [Link]

  • Gergely, P., et al. (2020). Morpholino Analogues of Fingolimod as Novel and Selective S1P1 Ligands with In Vivo Efficacy in a Mouse Model of Experimental Antigen-Induced Encephalomyelitis. MDPI. [Link]

  • van der Lee, M. M., et al. (2008). beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1. PubMed. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • Li, Z., et al. (2015). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. PMC. [Link]

  • Piali, L., et al. (2018). S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo. PubMed. [Link]

  • Cleveland Clinic. (n.d.). Sphingosine 1-Phosphate Receptor Modulators (Comprehensive). [Link]

  • NIH. (2006). Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). [Link]

  • Scott, C. W., et al. (2022). Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5. Frontiers in Pharmacology. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Amino-2-(cyclobutylmethyl)propan-1-ol

Essential Safety and Handling Guide for 3-Amino-2-(cyclobutylmethyl)propan-1-ol This guide provides comprehensive safety protocols and operational directives for the handling of 3-Amino-2-(cyclobutylmethyl)propan-1-ol. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 3-Amino-2-(cyclobutylmethyl)propan-1-ol

This guide provides comprehensive safety protocols and operational directives for the handling of 3-Amino-2-(cyclobutylmethyl)propan-1-ol. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following procedures are based on established best practices for handling structurally related amino alcohols. This document is intended for researchers, scientists, and drug development professionals to ensure a safe and efficient laboratory environment.

The core of safe chemical handling is a proactive approach. The American Chemical Society (ACS) advocates for the "RAMP" framework: R ecognize hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1][2] This guide is structured to operationalize these principles for 3-Amino-2-(cyclobutylmethyl)propan-1-ol.

Hazard Recognition and Risk Assessment

Key Potential Hazards:

  • Skin and Eye Contact: Potential for irritation or chemical burns.[3][4][5][6][7]

  • Inhalation: Possible respiratory tract irritation.[8]

  • Ingestion: May be harmful if swallowed.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for various laboratory activities involving 3-Amino-2-(cyclobutylmethyl)propan-1-ol.

ActivityEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Storage and Transport Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Transferring Chemical splash gogglesNitrile gloves (double-gloving recommended)Laboratory coatRequired if not performed in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesFlame-resistant laboratory coatWork in a well-ventilated area, preferably a chemical fume hood.[9] A respirator may be necessary for large quantities or if engineering controls are insufficient.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if handling sealed waste containers

The causality behind these recommendations lies in the potential for splashes, aerosol generation, and direct contact. For instance, double-gloving during weighing and transferring minimizes the risk of contamination in case the outer glove is compromised. A face shield during active reactions provides a broader area of protection against unexpected splashes.

Below is a decision-making workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling 3-Amino-2-(cyclobutylmethyl)propan-1-ol task What is the task? start->task weighing Weighing/ Transferring task->weighing Small Scale reaction Conducting Reaction task->reaction Synthesis spill Spill Cleanup task->spill Accident storage Storage/ Transport task->storage Routine ppe_weighing Goggles Double Nitrile Gloves Lab Coat Fume Hood weighing->ppe_weighing ppe_reaction Goggles & Face Shield Nitrile/Neoprene Gloves FR Lab Coat Fume Hood reaction->ppe_reaction ppe_spill Goggles & Face Shield Heavy-duty Gloves Chem-resistant Apron Respirator spill->ppe_spill ppe_storage Safety Glasses Nitrile Gloves Lab Coat storage->ppe_storage

Caption: PPE selection workflow for handling 3-Amino-2-(cyclobutylmethyl)propan-1-ol.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly closed.[10]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[3]

  • The storage area should be clearly labeled with appropriate hazard signs.

3.2. Weighing and Transferring:

  • All weighing and transferring of the compound should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[9]

  • Use disposable weighing boats or papers to avoid cross-contamination.

  • Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily available to minimize handling time.

3.3. Conducting Reactions:

  • Set up all reactions in a chemical fume hood.

  • Use appropriate glassware that can withstand the reaction conditions.

  • Add reagents slowly and in a controlled manner to prevent splashing and exothermic reactions.

  • Maintain a clean and organized workspace to prevent accidental spills.

Disposal Plan: Waste Management Protocol

Proper disposal of 3-Amino-2-(cyclobutylmethyl)propan-1-ol and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.[10]

4.1. Waste Segregation:

  • Segregate all waste containing 3-Amino-2-(cyclobutylmethyl)propan-1-ol from other waste streams. This includes unused product, reaction byproducts, and contaminated materials like gloves, weighing paper, and pipette tips.

4.2. Waste Collection and Labeling:

  • Collect all chemical waste in a designated, properly labeled, and sealed container.

  • The label should clearly state "Hazardous Waste" and list the chemical contents.

4.3. Disposal Procedure:

  • Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[10]

The following diagram illustrates the logical flow for the safe handling of 3-Amino-2-(cyclobutylmethyl)propan-1-ol from receipt to disposal.

Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal receive Receive Compound inspect Inspect Container receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store weigh Weigh & Transfer store->weigh react Conduct Reaction weigh->react segregate Segregate Waste react->segregate collect Collect & Label Waste segregate->collect dispose Dispose via EHS collect->dispose

Caption: General workflow for handling 3-Amino-2-(cyclobutylmethyl)propan-1-ol.

By adhering to these guidelines, you contribute to a robust safety culture within your laboratory, a principle strongly advocated by the American Chemical Society.[11][12] This proactive and informed approach to chemical safety is paramount in the dynamic environment of research and development.

References

  • American Chemical Society. (2013, September 12). American Chemical Society Issues Guidelines for Safer Research Laboratories. Retrieved from [Link]

  • American Chemical Society. Safety. Retrieved from [Link]

  • American Chemical Society. Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • American Chemical Society. Safety Tipsheets & Best Practices. Retrieved from [Link]

  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • Nippon Nyukazai Co., Ltd. (2023, January 10).
  • Nippon Nyukazai Co., Ltd. (2023, January 10).
  • Thermo Fisher Scientific. (2025, September 7).
  • Fisher Scientific. (2025, December 18).
  • Nippon Nyukazai Co., Ltd. (2023, January 10).
  • CPAchem. (2022, May 17). 2-Amino-2-methyl-1-propanol Safety data sheet. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6).
  • Acros Organics. (2025, December 18).
  • Sisco Research Laboratories Pvt. Ltd.
  • Occupational Safety and Health Administration. 1-Amino-2-propanol Method number: PV2122. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024, March 28). ETHANOLAMINE (2-AMINOETHANOL). Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • PubChem. 3-Amino-2-methyl-1-propanol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2020, December 17). AMINOETHYLETHANOLAMINE. Retrieved from [Link]

  • NextSDS. 2-[(cyclobutylmethyl)amino]propan-1-ol — Chemical Substance Information. Retrieved from [Link]

  • Santa Cruz Biotechnology.

Sources

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